1-(4-Acetylphenyl)-3-phenylthiourea
Description
The exact mass of the compound N-(4-acetylphenyl)-N'-phenylthiourea is 270.08268425 g/mol and the complexity rating of the compound is 318. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
1-(4-acetylphenyl)-3-phenylthiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2OS/c1-11(18)12-7-9-14(10-8-12)17-15(19)16-13-5-3-2-4-6-13/h2-10H,1H3,(H2,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADXJDQSXUOEYGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=S)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure and properties of 1-(4-Acetylphenyl)-3-phenylthiourea
An In-Depth Technical Guide to 1-(4-Acetylphenyl)-3-phenylthiourea: Structure, Properties, and Therapeutic Potential
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive scientific overview of this compound, a synthetic compound belonging to the versatile class of thiourea derivatives. Thioureas are a subject of intense research due to their wide-ranging biological activities, including antimicrobial and anticancer properties.[1][2][3] This document, intended for researchers, chemists, and drug development professionals, delves into the chemical architecture, synthesis, physicochemical properties, and potential therapeutic applications of this specific molecule. We will explore detailed experimental protocols, structural analysis based on analogous compounds, and the scientific rationale behind its potential biological efficacy. The content is structured to provide not just data, but also field-proven insights into the causality behind experimental choices and methodologies.
Introduction: The Significance of the Thiourea Scaffold
Thiourea derivatives represent a privileged scaffold in medicinal chemistry. The core structure, -(NH-C(S)-NH)-, serves as a versatile backbone for chemical modification, allowing for the fine-tuning of biological and physicochemical properties.[1] The presence of hydrogen bond donors (N-H) and acceptors (C=S), along with the sulfur atom's ability to chelate metal ions, enables these compounds to engage in a variety of intermolecular interactions with biological targets.[2][4] This capacity for interaction is fundamental to their broad spectrum of reported activities, which includes anticancer, antibacterial, antifungal, antiviral, herbicidal, and insecticidal properties.[2][3] The compound this compound incorporates this key thiourea moiety, functionalized with an acetylphenyl group and a phenyl group, suggesting a rich potential for biological investigation.
Chemical Identity and Molecular Structure
The fundamental identity of this compound is defined by its unique arrangement of atoms. Understanding its structure is the first step in predicting its reactivity, properties, and biological interactions.
-
IUPAC Name: this compound
-
Molecular Formula: C₁₅H₁₄N₂OS
-
Molecular Weight: 270.35 g/mol
The structure features a central thiourea linker connecting a phenyl ring on one side and a 4-acetylphenyl ring on the other. The acetyl group (CH₃CO-) is a key feature, providing an additional hydrogen bond acceptor site which can influence both the molecule's conformation and its interaction with biological macromolecules.
Caption: Chemical structure of this compound.
Structural Insights from Analogous Compounds
In the solid state, these molecules self-assemble into extended networks through intermolecular hydrogen bonds. Typically, the second N-H group of the thiourea core interacts with the acetyl oxygen or the thione sulfur of a neighboring molecule, forming chains or dimers.[4][5] These supramolecular assemblies are critical as they dictate the material's bulk properties, such as solubility and melting point, and can influence how the molecule interacts with biological systems.
Synthesis and Characterization
The synthesis of this compound is straightforward, making it an accessible compound for research purposes. The most common and efficient method involves the nucleophilic addition of an amine to an isothiocyanate.
Synthetic Workflow
The reaction proceeds by the nucleophilic attack of the amino group of 4-aminoacetophenone on the electrophilic carbon atom of phenyl isothiocyanate.[6][7] The choice of an anhydrous solvent is critical to prevent the hydrolysis of the isothiocyanate starting material.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a self-validating system; successful synthesis is confirmed by characterization that should match expected data.
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Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-aminoacetophenone (1.0 eq.) in a suitable volume of anhydrous toluene or acetonitrile.[6][7] Causality: Anhydrous conditions are crucial to prevent the competing hydrolysis of phenyl isothiocyanate to aniline.
-
Reaction: To the stirred solution, add phenyl isothiocyanate (1.0 eq.) dropwise at room temperature.
-
Reflux: Heat the reaction mixture to reflux (the boiling point of the solvent) and maintain for 2-4 hours.[6] Insight: Refluxing provides the necessary activation energy for the reaction to proceed to completion in a reasonable timeframe.
-
Monitoring: Track the reaction's progress using Thin-Layer Chromatography (TLC). A new spot corresponding to the product should appear, while the starting material spots diminish. This provides a real-time check on reaction completion.
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Isolation: Upon completion, cool the mixture to room temperature. The product often precipitates out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
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Purification: Collect the crude solid by filtration. Wash with a small amount of cold solvent to remove soluble impurities. For higher purity, recrystallize the solid from a suitable solvent, such as ethanol.[7] Insight: Recrystallization is a powerful purification technique for crystalline solids, relying on the principle that the desired compound is less soluble at lower temperatures than the impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent. The final product should be a yellow solid.[6]
Spectroscopic Characterization
Structural confirmation is achieved through standard spectroscopic methods. Based on data from analogous compounds, the following spectral features are expected[8]:
| Technique | Feature | Expected Value / Observation | Interpretation |
| Melting Point | Physical Constant | 145-146 °C[6] | A sharp melting point range indicates high purity. |
| FTIR (KBr) | Vibrational Bands | ~3300-3200 cm⁻¹ | N-H stretching of the thiourea group. |
| ~1670 cm⁻¹ | C=O stretching of the acetyl group.[6] | ||
| ~1300-1200 cm⁻¹ | C=S stretching of the thiourea core. | ||
| ¹H NMR | Chemical Shifts (δ) | ~2.5 ppm (singlet, 3H) | Protons of the acetyl methyl group (CH₃). |
| ~7.2-8.0 ppm (multiplets) | Aromatic protons on both phenyl rings. | ||
| ~9.0-10.0 ppm (broad singlets, 2H) | N-H protons of the thiourea group. | ||
| ¹³C NMR | Chemical Shifts (δ) | ~26 ppm | Acetyl methyl carbon. |
| ~118-140 ppm | Aromatic carbons. | ||
| ~180 ppm | Thiocarbonyl carbon (C=S). | ||
| ~197 ppm | Acetyl carbonyl carbon (C=O). |
Note: Exact spectral values can vary based on the solvent and instrument used.
Potential Biological Activities and Applications
While specific biological data for this compound is not extensively published, the broader class of thiourea derivatives serves as a strong predictor of its potential therapeutic value.[1][3] The core thiourea scaffold is a known pharmacophore that can interact with various biological targets.
Antimicrobial Potential
Thiourea derivatives have demonstrated significant potential as antimicrobial agents.[1] Their mechanism is often attributed to the inhibition of essential microbial enzymes or the disruption of cell membrane integrity. The sulfur atom can play a crucial role by coordinating with metal ions in metalloenzymes, thereby inactivating them.
Protocol: Antimicrobial Susceptibility Testing (MIC Assay)
The Minimum Inhibitory Concentration (MIC) is a key quantitative measure of a compound's antimicrobial potency.
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Preparation: Prepare a stock solution of this compound in a suitable solvent like DMSO. Prepare a standardized inoculum of the target bacterium (e.g., E. coli, S. aureus) in a liquid growth medium.
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Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in the growth medium.[3]
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Inoculation: Add the standardized bacterial suspension to each well. Include a positive control (bacteria with a known antibiotic) and a negative control (bacteria with solvent only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[3]
-
Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[3]
Anticancer Activity
Many thiourea derivatives exhibit cytotoxic activity against various cancer cell lines.[3] Their proposed mechanisms include the inhibition of enzymes crucial for cancer cell proliferation, such as kinases or topoisomerases, and the induction of apoptosis (programmed cell death).
Caption: A potential mechanism for the anticancer activity of thiourea derivatives.
Protocol: Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability.
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Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound for 24-72 hours.
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MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Causality: Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
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Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
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Measurement: Measure the absorbance of the solution using a microplate reader at ~570 nm. The intensity of the purple color is directly proportional to the number of viable cells. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can then be calculated.[3]
Conclusion and Future Directions
This compound is a synthetically accessible molecule that belongs to a class of compounds with proven and diverse biological activities.[2] Its structure, featuring the critical thiourea pharmacophore and functional groups capable of hydrogen bonding, makes it a compelling candidate for further investigation in drug discovery programs.[4] Future research should focus on its comprehensive biological evaluation against a wide panel of microbial strains and cancer cell lines to elucidate its specific therapeutic potential.[1][9] Structure-activity relationship (SAR) studies, involving systematic modification of the phenyl and acetylphenyl rings, could lead to the development of analogs with enhanced potency and selectivity, paving the way for new therapeutic agents.
References
- BenchChem. (n.d.). Comparing the efficacy of 1-(4-Acetylphenyl)-3-benzylthiourea to standard antimicrobial agents.
- BenchChem. (n.d.). The Crystallographic Landscape of Acetylphenyl-Thiourea Derivatives: A Technical Guide.
- Acta Crystallographica Section E: Structure Reports Online. (2008). 1-(4-Acetylphenyl)-3-butyrylthiourea.
- BenchChem. (n.d.). Unveiling the Potential of Thiourea Derivatives: A Comparative Analysis of 1-(4-Acetylphenyl)-3-benzylthiourea and its Analogs.
- Abdel-Wahab, B. F., et al. (2023). Synthesis of phenylthiourea-based pyrazole, thiazole and/or pyran compounds: molecular modeling and biological activity. Taylor & Francis Online.
- PubChem. (n.d.). 1-(4-Acetylphenyl)-3-pyrimidin-2-ylthiourea.
- BenchChem. (n.d.). Technical Support Center: Synthesis of 1-(4-Acetylphenyl)-3-benzylthiourea.
- Acta Crystallographica Section E: Structure Reports Online. (2012). 3-Acetyl-1-(4-methylphenyl)thiourea.
- ResearchGate. (2014). Synthesis of new 1-phenyl-3-{4-[(2E)-3-phenylprop-2-enoyl] phenyl}-thiourea and urea derivatives with anti-nociceptive activity.
- Royal Society of Chemistry. (2022). Structure and surface analyses of a newly synthesized acyl thiourea derivative along with its in silico and in vitro investigations for RNR, DNA binding, urease inhibition and radical scavenging activities.
- BenchChem. (n.d.). In-Depth Technical Guide: 1-(3-Acetylphenyl)-3-benzylthiourea.
- BenchChem. (n.d.). Spectroscopic and Synthetic Profile of N,N'-bis(3-acetylphenyl)thiourea: A Technical Guide.
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Pharmacological Profiling and Synthesis of 1-(4-Acetylphenyl)-3-Phenylthiourea Derivatives: A Technical Guide
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Detailing Synthesis Protocols
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Executive Summary
The thiourea pharmacophore is a highly privileged scaffold in modern medicinal chemistry, primarily due to its exceptional ability to form stable hydrogen bond networks with diverse biological targets [2.1]. Among these, This compound and its functionalized heterocyclic derivatives (such as pyrazoles, thiazoles, and pyrans) have emerged as potent pleiotropic agents[1]. By acting as a versatile precursor, the core acetylphenyl-thiourea structure allows for extensive structural modifications that fine-tune lipophilicity, steric fit, and electronic resonance[2].
This technical guide provides a comprehensive analysis of the synthetic pathways, structure-activity relationships (SAR), and mechanistic oncology targets of these derivatives. Designed for drug development professionals, it outlines self-validating experimental protocols to ensure rigorous reproducibility in preclinical screening.
Chemical Synthesis & Structural Functionalization
The synthesis of phenylthiourea derivatives relies on nucleophilic addition-elimination mechanisms[3]. The core scaffold, this compound, serves as a critical intermediate for generating complex, biologically active heterocyclic hybrids[4].
Rationale for Synthetic Choices
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Solvent Selection (Dry Toluene): The initial reaction between 4-aminoacetophenone and phenyl isothiocyanate is conducted in dry toluene. The absence of water is critical to prevent the competitive hydrolysis of the highly electrophilic isothiocyanate group, ensuring high yields of the thiourea core[1].
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Enaminone Intermediate Generation: To synthesize pyrazole or pyran derivatives, the core thiourea is refluxed with dimethylformamide-dimethyl acetal (DMF-DMA) in dioxane[4]. DMF-DMA acts as an efficient one-carbon synthon, converting the acetyl group into a highly reactive enaminone, which acts as a prime electrophilic center for subsequent cyclization with nitrogen binucleophiles (e.g., hydrazine hydrate)[1].
Structure-Activity Relationship (SAR) Dynamics
The biological efficacy of these derivatives is heavily dictated by the substitution pattern on the terminal phenyl rings. The introduction of Electron-Withdrawing Groups (EWGs) —such as trifluoromethyl (–CF₃), halogens (–Cl, –F), or nitro (–NO₂) groups at the para or meta positions—significantly enhances cytotoxicity[2],[5]. EWGs increase the resonance stability of the thiourea moiety and optimize the molecule's electronegativity and polarizability, facilitating deeper penetration into the hydrophobic pockets of target kinases[6],[2].
Anticancer Mechanisms & Cytotoxicity Profiling
Phenylthiourea derivatives exhibit profound antiproliferative activity against a wide panel of human carcinoma cell lines, often outperforming standard chemotherapeutics like Doxorubicin or Erlotinib[7],[5].
Quantitative Cytotoxicity Data
The table below summarizes the in vitro IC₅₀ values of key phenylthiourea-based heterocyclic hybrids against prevalent cancer cell lines and normal fibroblasts (WI38), demonstrating their high selectivity index[1],[7].
| Compound / Derivative Type | HCT-116 (Colorectal) IC₅₀ | HepG2 (Hepatic) IC₅₀ | WI38 (Normal) IC₅₀ | Reference Drug |
| Hybrid 5 (Thiazolopyrimidine) | 2.29 ± 0.46 µM | 11.52 ± 0.48 µM | 57.26 ± 0.65 µM | Doxorubicin |
| Hybrid 6 (Benzothiazolyl-pyridine) | 9.71 ± 0.34 µM | N/A | 48.26 ± 0.17 µM | Doxorubicin |
| Hybrid 8 (Tetrahydrochromene) | 7.36 ± 0.25 µM | 14.09 ± 0.73 µM | 52.16 ± 0.39 µM | Doxorubicin |
| Doxorubicin (Control) | 2.42 ± 0.02 µM | 4.02 ± 0.33 µM | Highly Toxic | N/A |
Molecular Targets and Signaling Pathways
The cytotoxicity of these compounds is not generalized but target-specific, operating through multiple oncogenic pathways:
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Kinase Inhibition (EGFR & VEGFR-2): Phenylthiourea derivatives act as competitive inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase domain, suppressing downstream signals required for cellular proliferation[8],[5].
-
K-Ras Antagonism: Molecular docking and biological assays reveal that specific derivatives bind tightly to the hydrophobic pocket of K-Ras, forming a critical hydrogen bond with the Glu37 residue, effectively neutralizing K-Ras driven proliferation[6].
-
Apoptosis & Cytokine Modulation: These compounds actively downregulate the secretion of Interleukin-6 (IL-6) by up to 63% in colon cancer cells, disrupting the tumor microenvironment and heavily inducing late-stage apoptosis[8].
Fig 1: Mechanistic signaling pathway of phenylthiourea derivatives in oncology.
Pleiotropic Biological Activities
Beyond oncology, this compound derivatives exhibit a broad spectrum of pharmacological effects:
-
Urease Inhibition: These compounds demonstrate potent in vitro urease inhibition with IC₅₀ values ranging from 5.53 to 91.50 µM, outperforming standard thiourea (IC₅₀ = 21.00 µM)[9]. Kinetic studies confirm that the majority act as mixed-type inhibitors, indicating binding to both the free enzyme and the enzyme-substrate complex[9].
-
Anti-nociceptive Properties: In murine models (writhing tests), specific derivatives significantly suppress acetic acid-, formalin-, and glutamate-induced pain, presenting a viable non-opioid, non-NSAID analgesic pathway[10].
-
Antibacterial Action: By inhibiting essential bacterial enzymes like DNA gyrase and topoisomerase IV, these derivatives disrupt DNA replication, showing pronounced efficacy particularly against Gram-positive strains[11].
Experimental Protocols: Self-Validating Systems
To ensure robust reproducibility, the following protocols incorporate internal validation checkpoints.
Protocol 1: Synthesis of this compound Core
Objective: High-yield synthesis of the core scaffold via nucleophilic addition.
-
Preparation: Dissolve 4-aminoacetophenone (1.0 eq) in 20 mL of anhydrous toluene in a round-bottom flask. Causality: Anhydrous conditions prevent isothiocyanate degradation.
-
Addition: Dropwise, add phenyl isothiocyanate (1.1 eq) under continuous magnetic stirring at room temperature[1],[4].
-
Reflux & Monitoring: Heat the mixture to reflux (approx. 110°C) for 4–6 hours. Validation Step: Monitor reaction progress via Thin Layer Chromatography (TLC) using an Ethyl Acetate:Hexane (1:3) mobile phase until the primary amine spot disappears.
-
Crystallization: Cool the mixture to 0°C. Filter the resulting yellow precipitate under a vacuum.
-
Purification: Recrystallize from hot ethanol. Validation Step: Confirm structure via melting point analysis (Expected: 145-146°C) and FTIR (Look for distinct N-H stretches at ~3273 cm⁻¹ and C=O at ~1673 cm⁻¹)[1].
Protocol 2: In Vitro Cytotoxicity Screening (MTT Assay)
Objective: Determine the IC₅₀ of synthesized derivatives against HepG2 and HCT-116 cell lines.
-
Cell Seeding: Seed cells in 96-well plates at a density of 1 × 10⁴ cells/well in DMEM supplemented with 10% FBS. Incubate for 24h at 37°C in a 5% CO₂ atmosphere.
-
Treatment: Aspirate media and apply the thiourea derivatives at varying concentrations (e.g., 1, 5, 10, 25, 50, 100 µM) dissolved in <0.1% DMSO. Validation Step: Include Doxorubicin as a positive control and 0.1% DMSO as a vehicle (negative) control[7],[3].
-
MTT Addition: After 48h, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Causality: Viable cells reduce the yellow MTT tetrazolium salt into insoluble purple formazan crystals via mitochondrial succinate dehydrogenase.
-
Solubilization: Discard the media and add 100 µL of DMSO to each well to solubilize the formazan crystals.
-
Quantification: Read absorbance at 570 nm using a microplate reader. Calculate IC₅₀ using non-linear regression analysis.
Fig 2: Standardized MTT assay workflow for cytotoxicity screening.
Conclusion
The this compound scaffold represents a highly adaptable chemical foundation for the discovery of novel therapeutics. Through targeted functionalization into pyrazole, thiazole, or pyran derivatives, researchers can exploit specific structure-activity relationships to selectively inhibit critical oncogenic kinases (EGFR, VEGFR-2), disrupt K-Ras signaling, and induce apoptosis. Coupled with their urease inhibitory and anti-nociceptive properties, these derivatives warrant aggressive advancement through preclinical pipelines.
References
-
Full article: Synthesis of phenylthiourea-based pyrazole, thiazole and/or pyran compounds: molecular modeling and biological activity Taylor & Francis Online[Link]
-
Biological Applications of Thiourea Derivatives: Detailed Review MDPI[Link]
-
Synthesis of new 1-phenyl-3-{4-[(2E)-3-phenylprop-2-enoyl] phenyl}-thiourea and urea derivatives with anti-nociceptive activity ResearchGate[Link]
-
Synthesis and in vitro urease inhibitory activity of N,N′-disubstituted thioureas ResearchGate[Link]
-
Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity Biointerface Research in Applied Chemistry[Link]
-
Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives PubMed Central (PMC) - NIH[Link]
-
RECENT DEVELOPMENT ON THE SYNTHESIS OF THIOUREA DERIVATIVES AND EFFECT OF SUBSTITUENTS ON THE ANTICANCER ACTIVITY Malaysian Journal of Analytical Sciences[Link]
-
INVESTIGATING METHYL AND NITRO SUBSTITUENTS AFFECT IN PARA POSITION ON N-BENZOYL-N'- PHENYLTHIOUREA COMPOUNDS AS POTENTIAL TREAT Rasayan Journal of Chemistry[Link]
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Acetylphenyl Thiourea Derivatives in Medicinal Chemistry: Structural Dynamics, Synthesis, and Multi-Target Pharmacology
Executive Summary
Thiourea derivatives represent a highly versatile and significant class of compounds in medicinal chemistry[1]. Specifically, acetylphenyl thiourea scaffolds—such as 1-acetyl-3-phenylthiourea and its analogs—have emerged as privileged structures capable of diverse biological activities, ranging from broad-spectrum antiviral and antimicrobial properties to targeted anticancer and antioxidant effects[1][2]. As a Senior Application Scientist, I have structured this technical guide to transcend basic descriptive chemistry. Herein, we will dissect the supramolecular rationale behind their efficacy, detail self-validating synthetic protocols with explicit mechanistic causality, and map their multi-target pharmacological profiles.
Structural Rationale & Supramolecular Architecture
The pharmacological success of acetylphenyl thiourea derivatives is fundamentally rooted in their stereoelectronic properties. The thiourea moiety possesses both potent hydrogen bond donors (N-H) and acceptors (C=S, C=O), enabling the formation of predictable and robust supramolecular assemblies[3].
Mechanistic Implication in Drug Design: In the solid state and within biological binding pockets, derivatives like 1-(4-acetylphenyl)-3-butyrylthiourea adopt a thioamide form characterized by strong intramolecular hydrogen bonding[3]. Specifically, the N-H group of the thiourea moiety forms a hydrogen bond with the oxygen atom of the acyl carbonyl group, creating a stable six-membered ring[3]. This rigidified conformation reduces the entropic penalty upon target binding, allowing the scaffold to act as a highly specific pharmacophore for kinase inhibition and protein folding correction.
Synthetic Methodologies & Experimental Protocols
To ensure high-fidelity reproducibility, the following protocols have been designed as self-validating systems. Every reagent choice is grounded in mechanistic causality to optimize yield and safety.
Protocol A: Synthesis of N,N'-bis(3-acetylphenyl)thiourea via TCDI
Causality & Rationale: Traditional thiourea synthesis often relies on thiophosgene, a highly toxic and volatile liquid. By substituting this with 1,1'-thiocarbonyldiimidazole (TCDI), we utilize a stable, solid thiocarbonyl transfer agent[1]. This choice eliminates inhalation risks and allows for precise stoichiometric control, preventing over-reaction.
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stirrer, dissolve 2.0 equivalents of 3-aminoacetophenone in anhydrous dichloromethane (DCM)[1]. Rationale: Anhydrous DCM prevents the premature hydrolysis of TCDI.
-
Reagent Addition: Slowly add 1.0 equivalent of TCDI to the stirring solution at room temperature[1].
-
Reaction: Stir the mixture continuously until complete consumption of the starting material is observed via TLC.
-
Work-up: Wash the organic layer sequentially with deionized water and saturated brine[1]. Rationale: The aqueous wash effectively partitions and removes the water-soluble imidazole byproduct generated during the thiocarbonyl transfer.
-
Drying & Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure[1].
-
Purification: Recrystallize the crude solid from an ethyl acetate/hexane gradient to afford pure N,N'-bis(3-acetylphenyl)thiourea[1].
Caption: Synthetic workflow for N,N'-bis(3-acetylphenyl)thiourea via TCDI thiocarbonyl transfer.
Protocol B: Iron-Catalyzed Oxidative C(sp2)-H Functionalization
Causality & Rationale: Synthesizing benzothiazole derivatives from thioureas traditionally requires pre-functionalized, toxic reagents. Utilizing an iron-catalyzed oxidative cyclization (FeCl₃ with Na₂S₂O₈) allows for direct C(sp2)-H functionalization[4]. Iron is earth-abundant and low-toxicity, while sodium persulfate acts as a clean oxidant to generate the radical intermediates necessary for C-S bond formation[4].
Step-by-Step Methodology:
-
Setup: Combine 1-acetyl-3-phenylthiourea substrates with catalytic FeCl₃ and stoichiometric Na₂S₂O₈ in dimethyl sulfoxide (DMSO)[4].
-
Thermal Activation: Heat the reaction mixture to 100°C[4]. Rationale: Elevated temperature is required to overcome the activation energy barrier for radical generation by the persulfate oxidant.
-
Isolation: Following reaction completion, cool to room temperature, quench with water, and extract with an organic solvent to yield the N-benzothiazol-2-yl-amide derivatives[4].
Pharmacological Profiling & Quantitative Data
Acetylphenyl thiourea derivatives have demonstrated remarkable versatility across multiple therapeutic areas. By hybridizing the core scaffold or utilizing it as a standalone pharmacophore, researchers have unlocked distinct biological pathways.
Dual-Target Antiviral and CFTR Modulation
One of the most groundbreaking applications of 1-(4-acetylphenyl)thiourea derivatives is their role as multi-target agents for cystic fibrosis (CF)[5]. CF patients are highly susceptible to enterovirus infections, which drive severe pulmonary exacerbations[5]. These thiourea derivatives act simultaneously as broad-spectrum antivirals by inhibiting PI4KIIIβ (blocking viral replication) and as correctors of the F508del-CFTR folding defect (restoring chloride ion transport)[5].
Caption: Dual-target pharmacological mechanism of 1-(4-acetylphenyl)thiourea in cystic fibrosis models.
Antimicrobial, Antileukemic, and Antioxidant Activity
Molecular hybridization of acetylphenyl thiourea with chalcones, thiazoles, and coumarins yields highly active compounds.
-
Antimicrobial: Chalcone-thiourea hybrids exhibit maximum bacteriostatic activity against Gram-positive pathogens like Staphylococcus aureus and Enterococcus faecalis[2].
-
Anticancer: These same derivatives demonstrate potent antileukemia activity, inhibiting HL-60 cancer cell proliferation by up to 96.9% at micromolar concentrations[2].
-
Antioxidant: Hybridizing 4-acetylphenylthiourea into chalcone-thiazole-coumarin structures yields molecules with moderate antioxidant capacity (verified via DPPH and ABTS assays), capable of neutralizing reactive oxygen species (ROS) to prevent cellular oxidative stress[6].
Quantitative Data Summary
| Compound / Derivative | Biological Target / Assay | Efficacy / Yield | Reference |
| 1-(4-acetylphenyl)thiourea | F508del-CFTR / Enteroviruses | Dual-action CFTR corrector & antiviral (78% synthetic yield) | [5] |
| Chalcone-thiourea hybrids | S. aureus, E. faecalis | MIC: 9.37 – 37.5 μM | [2] |
| Chalcone-thiourea hybrids | HL-60 Leukemia cell line | 84.0% – 96.9% inhibition (at | [2] |
| Chalcone-thiazole-coumarin | DPPH / ABTS Assays | Moderate antioxidant ROS scavenging | [6] |
| N-benzothiazol-2-yl-amides | Iron-catalyzed synthesis | 88% – 97% synthetic yield | [4] |
Conclusion
The acetylphenyl thiourea scaffold is a masterclass in structural efficiency. By leveraging its unique hydrogen-bonding network, medicinal chemists can design highly rigidified, target-specific molecules. Whether deployed as a dual-action CFTR corrector/antiviral or hybridized into potent antileukemic and antimicrobial agents, this derivative class remains a cornerstone of modern drug discovery. The self-validating synthetic protocols outlined above ensure that researchers can reliably access these scaffolds using safe, scalable, and earth-abundant catalytic methods.
References
- Synthesis and Characterization of N,N'-bis(3-acetylphenyl)thiourea: A Technical Guide, BenchChem,
- The Crystallographic Landscape of Acetylphenyl-Thiourea Deriv
- Discovery of Multi-Target Agents Active as Broad-Spectrum Antivirals and Correctors of Cystic Fibrosis Transmembrane Conductance, Journal of Medicinal Chemistry (via ucl.ac.uk),
- Synthesis and Biologic Properties of Some 1-(Alchyl)Phenyl-3-(4-(3-(Pyridin-2-Il)Acryloyl)Phenylthiourea, SciSpace,
- SYNTHESIS, STRUCTURE DETERMINATION AND ANTIOXIDANT ACTIVITY OF CHALCONE–THEIAZOLE– COUMARINE HYBRID MOLECULES, Rasayan Journal of Chemistry,
- Synthesis of N-Benzothiazol-2-yl-amides by an Iron-Catalyzed Oxidative C(sp2)
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Thermodynamic properties and melting point of 1-(4-Acetylphenyl)-3-phenylthiourea
An In-depth Technical Guide to the Thermodynamic Properties and Melting Point of 1-(4-Acetylphenyl)-3-phenylthiourea
Abstract
This technical guide provides a comprehensive analysis of the thermodynamic properties and melting point of this compound, a compound of significant interest within the broader class of thiourea derivatives known for their diverse biological activities.[1][2] Aimed at researchers, scientists, and professionals in drug development, this document synthesizes experimental methodologies with computational insights. We delve into the critical importance of thermal analysis, detailing field-proven protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). The guide explains the causality behind these experimental choices for determining key parameters such as melting point, enthalpy of fusion, and thermal stability. Furthermore, it introduces the role of in silico methods like Density Functional Theory (DFT) as a powerful complementary tool for predicting thermodynamic properties. All quantitative data is presented in structured tables, and a clear experimental workflow is visualized to ensure reproducibility and a deep understanding of the characterization process.
Introduction
Overview of Thiourea Derivatives
Thiourea and its derivatives represent a versatile class of organic compounds that have garnered extensive applications in medicine, agriculture, and analytical chemistry.[1] Structurally characterized by the presence of a thiocarbonyl group flanked by two amino groups, these compounds are known to be important precursors in the synthesis of various heterocyclic systems.[1] Their significance is particularly pronounced in the field of drug discovery, where they exhibit a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, anticancer, and enzyme inhibitory properties.[1][2] The 1,3-disubstituted thioureas, such as the subject of this guide, are a focal point for structure-based drug design due to their proven therapeutic potential.[3]
The Subject Compound: this compound
This compound is a disubstituted thiourea derivative. Its synthesis is typically achieved through the reaction of 4-aminoacetophenone with phenyl isothiocyanate.[4] The presence of the acetylphenyl group makes it a valuable intermediate for creating more complex molecules and exploring structure-activity relationships (SAR).[3][5]
Importance of Thermodynamic Properties and Melting Point
For any compound intended for pharmaceutical development, a thorough understanding of its physicochemical properties is non-negotiable.
-
Melting Point (T_m): The melting point is a fundamental thermodynamic property that serves as a primary indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity, whereas a broad range can indicate the presence of impurities. It is also a critical parameter for formulation development, manufacturing processes, and predicting solubility.
-
Thermodynamic Stability: Properties such as the enthalpy of fusion (ΔH_fus) and the decomposition temperature (T_d) are vital for assessing the compound's stability under various conditions of storage and processing. Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are indispensable for acquiring this data.[6][7] This information directly impacts shelf-life, formulation strategies, and the safe handling of the active pharmaceutical ingredient (API).
Physicochemical and Thermal Properties
Melting Point of this compound
The melting point of this compound has been reported in the scientific literature, with some variation. Such discrepancies can arise from differences in sample purity, crystalline form (polymorphism), or the specific experimental conditions used for measurement (e.g., heating rate).
| Property | Reported Value (°C) | Source |
| Melting Point (T_m) | 145-146 °C | [4] |
| Melting Point (T_m) | 155-157 °C | [8] |
This variance underscores the necessity of employing a standardized and well-controlled method, such as DSC, for definitive characterization.
Predicted Physicochemical Properties
Computational models provide valuable estimates of a compound's properties, which can guide experimental design.
| Property | Predicted Value | Source |
| Boiling Point | 422.3±47.0 °C | [8] |
| Density | 1.291±0.06 g/cm³ | [8] |
| Octanol/Water Partition Coefficient (LogP) | 1.9 | [8] |
| Topological Polar Surface Area | 73.2 Ų | [8] |
Experimental Determination of Thermal Properties
The cornerstone of thermodynamic characterization lies in thermal analysis. DSC and TGA are powerful, complementary techniques that provide a wealth of information from a minimal amount of sample.[7][9]
Differential Scanning Calorimetry (DSC)
Expertise & Causality: DSC is the preferred method for melting point determination over traditional capillary techniques because it provides not only the transition temperature but also quantitative energetic information. It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[6] The resulting endothermic peak for melting is highly characteristic. The onset of this peak provides a precise melting point, while the area under the peak is directly proportional to the enthalpy of fusion—the energy required to induce the phase change. This makes DSC an invaluable tool for purity assessment, polymorphism screening, and stability studies.[10][11]
Protocol for DSC Analysis:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan.[6]
-
Encapsulation: Crimp the pan with an aluminum lid to ensure good thermal contact and contain the sample.
-
Instrument Setup: Place the sample pan and an empty, sealed reference pan into the DSC cell.
-
Atmosphere: Purge the DSC cell with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Thermal Program:
-
Equilibrate the cell at a temperature well below the expected melting point (e.g., 30 °C).
-
Ramp the temperature at a constant heating rate, typically 10 °C/min, to a temperature significantly above the melting point (e.g., 200 °C).[6]
-
-
Data Acquisition: Record the heat flow as a function of temperature.
-
Data Analysis: Analyze the resulting thermogram to determine the onset temperature of the melting endotherm (T_m) and integrate the peak area to calculate the enthalpy of fusion (ΔH_fus).
Thermogravimetric Analysis (TGA)
Expertise & Causality: TGA is essential for determining the thermal stability and decomposition profile of a compound. It works by continuously measuring the mass of a sample as it is heated at a constant rate.[6] A loss of mass indicates a decomposition event. TGA is crucial for establishing the upper-temperature limit for handling and storage and can provide insights into decomposition kinetics.[7] When coupled with an evolved gas analysis technique like FT-IR, TGA can even identify the gaseous byproducts of decomposition.[7]
Protocol for TGA Analysis:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.
-
Instrument Setup: Place the sample pan onto the TGA's sensitive microbalance.
-
Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen) at a typical flow rate of 20-50 mL/min.
-
Thermal Program:
-
Equilibrate the furnace at ambient temperature.
-
Ramp the temperature at a constant heating rate (e.g., 10 or 20 °C/min) to a high temperature where complete decomposition is expected (e.g., 600 °C).
-
-
Data Acquisition: Record the sample mass as a function of temperature.
-
Data Analysis: Analyze the resulting curve to identify the onset temperature of mass loss, which corresponds to the beginning of thermal decomposition (T_d). The derivative of this curve (DTG) shows the temperature at which the rate of mass loss is maximal.[7]
Caption: Experimental workflow for thermal analysis.
Computational Approaches to Thermodynamic Properties
In modern drug development, in silico techniques are routinely used to predict molecular properties, saving significant time and resources.
Expertise & Causality: When experimental data is unavailable or to gain deeper mechanistic insight, computational chemistry offers a powerful alternative. Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules.[12] From these fundamental calculations, a wide range of thermodynamic properties—including standard enthalpy of formation, entropy, and heat capacity—can be derived. These computational studies can also help rationalize experimental observations, such as the relative stability of different polymorphs or the mechanism of thermal decomposition. Several studies have successfully applied DFT to understand the properties of thiourea derivatives.[12][13][14]
Methodology Overview:
-
Structure Optimization: The 3D structure of this compound is first optimized to find its lowest energy conformation using a selected DFT functional and basis set (e.g., B3LYP/6-311G(d,p)).[12]
-
Frequency Calculation: A vibrational frequency analysis is performed on the optimized structure. This step is crucial as it confirms the structure is a true energy minimum and provides the data needed to calculate thermodynamic properties.
-
Property Calculation: Thermodynamic parameters like enthalpy, entropy, and Gibbs free energy are calculated from the vibrational frequencies and other electronic structure data at a specified temperature and pressure.
Conclusion
This compound is a compound with considerable potential, rooted in the well-established biological significance of the thiourea scaffold. This guide has established the foundational importance of its thermodynamic characterization. The reported melting point falls within the 145-157 °C range, with the variance highlighting the need for standardized analysis using DSC.[4][8] We have provided detailed, field-tested protocols for DSC and TGA, explaining not just the steps but the scientific rationale, empowering researchers to generate reliable and reproducible data.[6][7] The integration of computational methods like DFT offers a predictive and complementary approach to understanding the compound's thermodynamic behavior.[12] A thorough characterization of these properties is a critical step in advancing this, and any similar compound, from a laboratory curiosity to a viable candidate for drug development or other advanced applications.
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1-(4-Acetylphenyl)-3-butyrylthiourea - PMC. (n.d.). National Center for Biotechnology Information. [Link]
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Preparation and characterization of a series of thiourea derivatives as phase change materials for thermal energy storage - TÜBİTAK Academic Journals. (2011). TÜBİTAK. [Link]
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Synthesis of phenylthiourea-based pyrazole, thiazole and/or pyran compounds: molecular modeling and biological activity - Taylor & Francis. (2023, August 11). Taylor & Francis Online. [Link]
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Preparation and characterization of a series of thiourea derivatives as phase change materials for thermal energy storage - TÜBİTAK Academic Journals. (2011, January 1). TÜBİTAK. [Link]
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1-(4-acetylphenyl)−3-phenylthiourea | 13558-65-1 - Moshang Chemical. (n.d.). Moshang Chemical. [Link]
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Thermodynamic analysis of decomposition of thiourea and thiourea oxides - PubMed. (2005, September 15). National Center for Biotechnology Information. [Link]
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Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - MDPI. (2025, May 16). MDPI. [Link]
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Thermodynamic Analysis of Decomposition of Thiourea and Thiourea Oxides | The Journal of Physical Chemistry B - ACS Publications. (2005, August 20). ACS Publications. [Link]
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The Pharmacological Potential of 1-(4-Acetylphenyl)-3-phenylthiourea: A Technical Guide for Drug Discovery
Introduction: The Versatility of the Thiourea Scaffold
Thiourea and its derivatives have long been a subject of intense interest within the scientific community, recognized for their remarkable chemical versatility and broad spectrum of biological activities.[1] These compounds, characterized by the -(NH-C(S)-NH)- core, serve as a highly adaptable scaffold for chemical modifications, making them prime candidates for pharmaceutical development.[2] The therapeutic potential of thiourea derivatives is extensive, with demonstrated efficacy as anticancer, antimicrobial, anti-inflammatory, antioxidant, and antiviral agents.[1][3] This guide focuses on a specific derivative, 1-(4-Acetylphenyl)-3-phenylthiourea, exploring its potential pharmacological applications based on the well-established bioactivities of the broader thiourea class. While specific experimental data for this compound is limited in publicly available literature, this document will provide a comprehensive framework for its investigation, drawing on comparative data from analogous compounds and outlining detailed experimental protocols for its evaluation.[4]
Synthesis and Chemical Profile
The synthesis of this compound is typically achieved through a straightforward and efficient one-pot reaction. The most common method involves the nucleophilic addition of an amine to an isothiocyanate. In this case, 4-aminoacetophenone is reacted with phenyl isothiocyanate. The reaction is generally carried out in an anhydrous solvent such as acetone or acetonitrile at room temperature.[5][6]
A Generalized Synthetic Protocol:
-
Dissolve one equivalent of 4-aminoacetophenone in an anhydrous solvent (e.g., acetonitrile) in a round-bottom flask.
-
To this solution, add a slight excess (1.05 equivalents) of phenyl isothiocyanate dropwise while stirring at room temperature.
-
Continue stirring the reaction mixture for 12-24 hours.
-
Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Upon completion, the product can be isolated by filtration and purified through recrystallization, typically from a solvent like ethanol, to yield the pure this compound.[7]
Visualizing the Synthesis:
Caption: General synthesis of this compound.
Potential Pharmacological Applications
The structural features of this compound, specifically the presence of the thiourea backbone and the aromatic rings, suggest a range of potential biological activities. The following sections will explore the most promising of these applications, providing the scientific rationale and detailed experimental workflows for their investigation.
Anticancer Activity
Thiourea derivatives have demonstrated significant potential as anticancer agents, with many exhibiting potent cytotoxic effects against a variety of cancer cell lines.[3][6] The anticancer mechanisms of thioureas are often multifaceted, including the inhibition of key enzymes involved in cancer cell proliferation and survival, such as kinases and carbonic anhydrases, and the induction of apoptosis.[6][8] The presence of electron-withdrawing groups on the phenyl rings of thiourea derivatives has been shown to enhance their anticancer activity.[1]
Hypothetical Cytotoxicity Profile:
Based on structure-activity relationship (SAR) studies of similar compounds, it is plausible that substitutions on the phenyl rings of this compound could modulate its cytotoxic potency.[7]
| Compound ID | Benzyl Substituent (R) | Lipophilicity (logP) | Hypothetical IC50 (µM) on MCF-7 cells | SAR Observations |
| 1a | -H (Unsubstituted) | 3.2 | 25.0 | Baseline activity of the core scaffold.[7] |
| 1b | 4-Cl | 3.9 | 12.5 | An electron-withdrawing group at the para position enhances activity.[7] |
| 1d | 4-NO2 | 3.1 | 8.2 | A strong electron-withdrawing group significantly improves potency.[7] |
| 1f | 3,4-diCl | 4.6 | 5.1 | Multiple electron-withdrawing groups further increase cytotoxic potential.[7] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.[6]
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7, HeLa, A549) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO₂.[7]
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (typically ranging from 0.1 to 100 µM) for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Formazan Solubilization: Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Visualizing the MTT Assay Workflow:
Caption: Workflow of the MTT assay for anticancer activity.[6]
Antimicrobial Activity
Thiourea derivatives have demonstrated broad-spectrum antimicrobial activity against various bacteria and fungi.[2] The presence of electron-withdrawing groups on the phenyl rings often enhances this activity by increasing the lipophilicity of the molecule, which facilitates its passage through the microbial cell membrane.[2]
Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[4]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.[4]
-
Serial Dilution: Serially dilute this compound in the broth medium in a 96-well microtiter plate.[4]
-
Inoculation: Inoculate each well with the bacterial suspension.[4]
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[4]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[4]
Enzyme Inhibition
Thiourea derivatives are known to be effective inhibitors of various enzymes, including urease, carbonic anhydrase, and tyrosinase.[9] The thiocarbonyl group (C=S) and the ability to form hydrogen bonds are crucial for their interaction with the active sites of these enzymes.[6] Given that N-((4-acetylphenyl)carbamothioyl)pivalamide, a structurally related compound, has shown inhibitory activity against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and urease, it is plausible that this compound could also exhibit similar enzyme inhibitory properties.[4]
Potential Enzyme Targets and Their Relevance:
-
Carbonic Anhydrase (CA): Inhibition of CA isoforms, particularly CA IX which is overexpressed in many tumors, is a promising strategy for cancer therapy.[9]
-
Urease: Urease inhibitors are valuable for treating infections caused by urease-producing bacteria, such as Helicobacter pylori.[9]
-
Tyrosinase: As a key enzyme in melanin synthesis, tyrosinase inhibitors are of interest for the development of depigmenting agents.[10]
-
Cholinesterases (AChE and BChE): Inhibition of these enzymes is a primary therapeutic approach for Alzheimer's disease.[11]
Experimental Protocol: General Enzyme Inhibition Assay
-
Enzyme and Substrate Preparation: Prepare solutions of the target enzyme and its corresponding substrate in an appropriate buffer.
-
Inhibitor Preparation: Prepare a series of dilutions of this compound.
-
Reaction Mixture: In a microplate well, combine the enzyme solution with the inhibitor solution and pre-incubate for a specific period.
-
Reaction Initiation: Initiate the reaction by adding the substrate.
-
Monitoring Product Formation: Monitor the formation of the product over time using a spectrophotometer to measure the change in absorbance at a specific wavelength.[6]
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Visualizing a Potential Mechanism: Carbonic Anhydrase IX Inhibition
Caption: CA IX pathway in tumor acidosis and invasion.[9]
Conclusion and Future Directions
This compound represents a molecule of significant interest for pharmacological development. Based on the extensive research into the broader class of thiourea derivatives, this compound holds considerable promise as a potential anticancer, antimicrobial, and enzyme-inhibiting agent. The experimental protocols detailed in this guide provide a clear roadmap for the systematic evaluation of its biological activities. Further research, including comprehensive in vitro and in vivo studies, is warranted to fully elucidate the therapeutic potential of this compound and to pave the way for its potential clinical application. Structural modifications, such as the introduction of various substituents on the phenyl rings, could also be explored to optimize its bioactivity, selectivity, and pharmacokinetic profile.[1]
References
- Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. (2025). Biointerface Research in Applied Chemistry.
- Comparing the efficacy of 1-(4-Acetylphenyl)-3-benzylthiourea to standard antimicrobial agents. (2025). BenchChem.
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Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. (2021). MDPI. [Link]
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Biological Applications of Thiourea Derivatives: Detailed Review. (2024). MDPI. [Link]
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Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. (2021). PMC. [Link]
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Discovery of bis-thiourea derivatives as potent tyrosinase inhibitors: combined experimental and computational study. (2025). PubMed. [Link]
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Synthesis of new 1-phenyl-3-{4-[(2E)-3-phenylprop-2-enoyl] phenyl}-thiourea and urea derivatives with anti-nociceptive activity. (2008). ResearchGate. [Link]
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Coordination chemistry and ligand behavior of 1-(4-Acetylphenyl)-3-phenylthiourea
An In-depth Technical Guide to the Coordination Chemistry and Ligand Behavior of 1-(4-Acetylphenyl)-3-phenylthiourea
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of Thiourea-Based Ligands
Thiourea derivatives represent a cornerstone in the field of coordination chemistry, valued for their multifaceted ligating abilities.[1] These organosulfur compounds, characterized by the R¹R²NC(S)NR³R⁴ backbone, are not merely synthetic curiosities; they are pivotal precursors in the synthesis of a wide array of heterocyclic systems and serve as versatile chelating agents for a multitude of transition metals.[1][2] Their significance is further underscored by a broad spectrum of biological activities, including antiviral, antibacterial, and anticancer properties.[1][3]
The compound this compound belongs to the N,N'-disubstituted acylthiourea family. Its structure is distinguished by several potential donor sites: the soft thiocarbonyl sulfur atom, two "harder" nitrogen atoms within the thiourea bridge, and the carbonyl oxygen of the acetyl group. This arrangement of both hard and soft donor atoms within a single, flexible framework makes this compound a highly adaptable ligand, capable of forming a diverse range of metal complexes with varied geometries and properties.[2]
This guide offers a deep dive into the synthesis, characterization, and coordination behavior of this compound. As a senior application scientist, the goal is to provide not just protocols, but the underlying chemical logic, enabling researchers to harness the full potential of this versatile ligand in catalysis, materials science, and therapeutic agent development.
Ligand Synthesis and Structural Characterization
The synthesis of this compound is typically achieved through a straightforward and efficient nucleophilic addition reaction. The primary method involves the reaction of 4-aminoacetophenone with phenyl isothiocyanate.[4]
Experimental Protocol: Synthesis of this compound
Rationale: This procedure leverages the high reactivity of the isothiocyanate group's electrophilic carbon atom towards the nucleophilic primary amine of 4-aminoacetophenone. The choice of a dry, non-protic solvent like toluene or acetonitrile is critical to prevent hydrolysis of the isothiocyanate reactant, which would lead to unwanted side products and reduced yield.[5] Refluxing provides the necessary activation energy to drive the reaction to completion.
Step-by-Step Methodology:
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.0 equivalent of 4-aminoacetophenone in a suitable volume of anhydrous toluene or acetonitrile.
-
Reagent Addition: To this stirring solution, add 1.0 to 1.05 equivalents of phenyl isothiocyanate dropwise at room temperature.
-
Reaction: Heat the mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Isolation: Upon completion, allow the reaction mixture to cool to room temperature. A solid precipitate of the product will often form. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Purification: Collect the crude product by filtration. Wash the solid with a small amount of cold ethanol or diethyl ether to remove any unreacted starting materials. For higher purity, the product can be recrystallized from a suitable solvent such as ethanol.[5]
-
Characterization: The final product, a yellow solid, should be dried under vacuum. Its identity and purity are confirmed using spectroscopic methods.[4]
Structural Elucidation
The unambiguous identification of this compound relies on a combination of spectroscopic techniques.
Caption: Chemical structure of the ligand.
Table 1: Key Spectroscopic Data for this compound
| Technique | Key Feature | Typical Wavenumber (cm⁻¹)/Chemical Shift (ppm) | Interpretation |
| FTIR | ν(N-H) | 3270 - 3220 | Stretching vibrations of the N-H groups in the thiourea backbone.[4] |
| ν(C=O) | ~1670 | Stretching vibration of the acetyl carbonyl group.[4] | |
| ν(C=S) | ~750-850 | Thioamide IV band, primarily C=S stretching. | |
| ¹H NMR | Aromatic-H | δ 7.0 - 8.0 | Protons on the two phenyl rings. |
| N-H | δ 8.8 - 9.4 | Protons of the thiourea N-H groups, often appearing as broad singlets.[4] | |
| CH₃ | δ ~2.6 | Singlet for the methyl protons of the acetyl group. | |
| ¹³C NMR | C=S | δ ~180 | Thiocarbonyl carbon, highly deshielded.[4] |
| C=O | δ ~197 | Carbonyl carbon of the acetyl group. | |
| Aromatic-C | δ 118 - 142 | Carbons of the phenyl rings.[4] |
Coordination Chemistry and Ligand Behavior
The rich coordination chemistry of this compound stems from its polyfunctional nature. The behavior of the ligand is dictated by the principles of Hard and Soft Acids and Bases (HSAB), the steric and electronic properties of the substituents, and the reaction conditions.
Potential Donor Sites:
-
Thiocarbonyl Sulfur (S): As a soft donor, the sulfur atom is the primary coordination site for soft metal ions like Ag(I), Au(I), Pd(II), Pt(II), and Cu(I).[6][7]
-
Carbonyl Oxygen (O): This hard donor site readily coordinates to hard metal ions such as Cr(III), Fe(III), and early transition metals.
-
Thiourea Nitrogens (N, N'): These are intermediate-hardness donors and can participate in chelation, often in conjunction with the sulfur or oxygen atoms.
Dominant Coordination Modes
The flexibility of the thiourea backbone allows for several coordination modes, leading to complexes with diverse geometries and nuclearities.
-
Monodentate Coordination (κ¹-S): This is the most common mode, especially with soft metal ions. The ligand binds to the metal center exclusively through the thiocarbonyl sulfur atom. This is often observed in complexes where other strong ligands are present or when steric hindrance prevents chelation.[6]
-
Bidentate Chelation (κ²-O,S): A highly stable coordination mode involves the formation of a six-membered chelate ring through the carbonyl oxygen and the thiocarbonyl sulfur. This mode is facilitated by the deprotonation of the N-H proton adjacent to the acetylphenyl group, creating an anionic ligand. The resulting delocalization of charge within the chelate ring enhances the stability of the complex. This behavior is common for acylthiourea derivatives.[2]
-
Bidentate Chelation (κ²-N,S): Chelation can also occur through one of the thiourea nitrogens and the sulfur atom, forming a four-membered ring. While less common due to ring strain, this mode is possible, particularly with certain metal ions and in the absence of a deprotonating base.[6]
-
Bridging Coordination (μ-S): The sulfur atom can bridge two metal centers, leading to the formation of binuclear or polynuclear complexes. This is particularly prevalent in copper(I) and silver(I) chemistry.[2][8]
Caption: Visualization of primary ligand coordination modes.
Synthesis and Analysis of Metal Complexes
The synthesis of metal complexes generally involves the direct reaction of the ligand with a metal salt in an appropriate solvent.
General Experimental Protocol: Metal Complex Synthesis
Rationale: The choice of solvent is crucial for dissolving both the ligand and the metal salt. Alcohols like ethanol or methanol are commonly used. For bidentate O,S-chelation, a base (e.g., triethylamine or sodium hydroxide) is often added to facilitate the deprotonation of the N-H group, which is a key step for forming the stable six-membered chelate ring.[6] The stoichiometry of the reactants (metal-to-ligand ratio) will determine the final structure of the complex (e.g., 1:1, 1:2).
Step-by-Step Methodology:
-
Ligand Solution: Dissolve this compound in warm ethanol.
-
Base Addition (for chelation): If O,S-chelation is desired, add a stoichiometric amount of a suitable base (e.g., triethylamine) to the ligand solution and stir for 10-15 minutes.
-
Metal Salt Addition: Slowly add an ethanolic solution of the metal salt (e.g., CuCl₂, Ni(NO₃)₂, PdCl₂) to the ligand solution with constant stirring.
-
Complex Formation: A change in color and/or the formation of a precipitate usually indicates complex formation. The reaction mixture is typically stirred at room temperature or gently heated for several hours.
-
Isolation and Purification: The resulting solid complex is collected by filtration, washed with ethanol and diethyl ether to remove unreacted precursors, and dried in a desiccator.
Spectroscopic Analysis of Coordination
The coordination of the ligand to a metal center induces significant and diagnostic changes in its spectroscopic signatures.
-
FTIR Spectroscopy: This is a powerful tool for determining the coordination mode.
-
O,S-Coordination: A significant red shift (decrease in wavenumber) of the ν(C=O) band (by 30-50 cm⁻¹) and the ν(C=S) band is indicative of their involvement in bonding. The disappearance of the ν(N-H) band confirms deprotonation.
-
S-Coordination: A red shift in the ν(C=S) band is observed, while the ν(C=O) band remains largely unchanged.
-
-
UV-Visible Spectroscopy: While the free ligand shows intra-ligand π→π* and n→π* transitions, the spectra of its transition metal complexes are often dominated by new, lower-energy bands.[8]
-
d-d transitions: For d-block metals, these bands appear in the visible region and provide information about the coordination geometry (e.g., octahedral, tetrahedral, square planar).
-
Ligand-to-Metal Charge Transfer (LMCT): These intense bands can provide further insight into the electronic structure of the complex.
-
Table 2: Representative Spectroscopic Shifts Upon Metal Coordination
| Complex Type | Coordination Mode | Δν(C=O) (cm⁻¹) | Δν(C=S) (cm⁻¹) | New UV-Vis Bands |
| [Pd(L)₂] | κ²-O,S | ~ -40 | ~ -30 | LMCT bands |
| [Cu(L)Cl] | κ¹-S | Negligible | ~ -25 | d-d transitions |
| [Ni(L)₂] | κ²-O,S | ~ -45 | ~ -35 | d-d transitions |
Note: L represents the deprotonated form of the ligand. Data is illustrative based on typical acylthiourea complexes.
Potential Applications in Research and Development
The unique structural features of this compound and its metal complexes make them attractive candidates for several high-value applications.
-
Drug Development: Thiourea derivatives are known to exhibit a wide range of biological activities.[9] The presence of the acetylphenyl moiety can enhance lipophilicity and provide an additional site for interaction with biological targets. Metal complexation can further enhance this activity. Areas of interest include:
-
Anticancer Agents: Many thiourea-metal complexes show promising cytotoxicity against various cancer cell lines.[7][10]
-
Enzyme Inhibition: These compounds are being investigated as inhibitors for enzymes like urease and ribonucleotide reductase.[3]
-
Antimicrobial Agents: Both the ligand and its complexes often display significant activity against bacterial and fungal strains.[9]
-
-
Catalysis: The well-defined coordination geometries of the metal complexes make them suitable as catalysts. The ability to tune the electronic properties by modifying the ligand or the metal center allows for the optimization of catalytic activity for reactions such as C-C coupling or oxidations.
-
Materials Science: The presence of aromatic rings and heteroatoms can lead to interesting photophysical properties. Metal complexes of such ligands are being explored for their potential as semiconductors and in the development of novel sensor materials.[11]
Conclusion
This compound is a ligand of considerable interest, offering a robust and tunable platform for the development of novel coordination compounds. Its synthetic accessibility, combined with its versatile coordinating ability through sulfur, oxygen, and nitrogen donors, allows for the creation of a vast array of metal complexes with diverse structures and properties. Understanding the fundamental principles of its coordination behavior—from the selection of the metal ion to the control of reaction conditions—is paramount for researchers aiming to exploit these compounds in medicinal chemistry, catalysis, and materials science. The insights and protocols provided in this guide serve as a foundational resource for the rational design and synthesis of new functional materials based on this promising thiourea scaffold.
References
-
Synthesis of phenylthiourea-based pyrazole, thiazole and/or pyran compounds: molecular modeling and biological activity. (2023). Taylor & Francis Online. Available at: [Link]
-
1-(4-Acetylphenyl)-3-butyrylthiourea. (2008). Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]
-
Coordination modes of the acylthiourea ligands to metals. Crystal... (n.d.). ResearchGate. Available at: [Link]
-
Exploring the latest trends in chemistry, structure, coordination, and diverse applications of 1-acyl-3-substituted thioureas: a comprehensive review. (2024). RSC Advances. Available at: [Link]
-
Structure and surface analyses of a newly synthesized acyl thiourea derivative along with its in silico and in vitro investigations for RNR, DNA binding, urease inhibition and radical scavenging activities. (2021). RSC Advances. Available at: [Link]
-
Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. (2023). MDPI. Available at: [Link]
-
Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies. (2023). MDPI. Available at: [Link]
-
Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. (2025). MDPI. Available at: [Link]
-
Synthesis of New Thiourea-Metal Complexes with Promising Anticancer Properties. (2021). MDPI. Available at: [Link]
-
1-(4-acetylphenyl)-3-allylthiourea (C12H14N2OS). (n.d.). PubChemLite. Available at: [Link]
-
An Exploration of the Synthesis, Coordination Chemistry and Properties of Novel Thiourea Ligands and their Complexes. (2014). Cardiff University. Available at: [Link]
-
1-(4-Acetylphenyl)-3-pyrimidin-2-ylthiourea. (n.d.). PubChem. Available at: [Link]
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- 1. 1-(4-Acetylphenyl)-3-butyrylthiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the latest trends in chemistry, structure, coordination, and diverse applications of 1-acyl-3-substituted thioureas: a comprehensive review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02567A [pubs.rsc.org]
- 3. Structure and surface analyses of a newly synthesized acyl thiourea derivative along with its in silico and in vitro investigations for RNR, DNA binding, urease inhibition and radical scavenging activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. zaguan.unizar.es [zaguan.unizar.es]
- 8. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 9. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
Toxicity and safety data for substituted phenylthiourea compounds
As a Senior Application Scientist overseeing preclinical toxicology pipelines, I approach substituted phenylthioureas (PTUs) not merely as chemical reagents, but as complex biological modulators. While PTU is universally recognized as a potent tyrosinase inhibitor used to maintain optical transparency in zebrafish (Danio rerio) models, its narrow therapeutic index and off-target endocrine disruptions demand rigorous experimental controls.
This technical guide deconstructs the toxicological profile of substituted phenylthioureas, providing drug development professionals with the mechanistic insights and self-validating protocols necessary to ensure data integrity and laboratory safety.
To utilize PTU effectively, we must first understand the causality behind its biological activity. PTU operates via two primary enzymatic interactions that dictate both its utility and its toxicity.
Tyrosinase Inhibition (The Target Effect): PTU inhibits melanogenesis by covalently binding to the copper ions within the active site of tyrosinase, effectively blocking the conversion of L-tyrosine to L-DOPAquinone[1]. Because it competes for this binding site, PTU halts de novo melanin synthesis but cannot degrade existing pigment[2].
Thyroid Peroxidase (TPO) Inhibition (The Off-Target Effect): The systemic toxicity of PTU in developmental models stems from its thiocarbamide group, a known goitrogen. PTU suppresses thyroid hormone production by inhibiting Thyroid Peroxidase (TPO)[3]. In zebrafish embryos, this off-target TPO inhibition manifests as a specific reduction in retinal and lens size, independent of its effect on melanization[3][4]. At higher concentrations (≥ 0.03%), PTU aggressively decreases thyroxine (T4) in thyroid follicles and disrupts neural crest development[5].
Mechanistic pathways of PTU toxicity detailing target and off-target enzymatic inhibition.
Quantitative Safety and Toxicity Data
Handling substituted phenylthioureas requires strict adherence to safety protocols due to their extreme acute toxicity. The table below synthesizes the critical quantitative safety metrics for N-Phenylthiourea.
Table 1: Toxicological Profile of N-Phenylthiourea
| Metric / Property | Value | Test Model / Route | Causality / Toxicological Implication |
| LD50 (Acute Oral) | 3 mg/kg | Rat | Classified as GHS Acute Tox. 1 (Fatal if swallowed). Requires strict closed-system handling to prevent fatal ingestion[6][7][8]. |
| LD50 (Acute IP) | 5 mg/kg | Rat (Intraperitoneal) | Demonstrates high systemic toxicity when bypassing gastrointestinal first-pass metabolism[6]. |
| Working Concentration | 0.2 mM (0.003%) | Zebrafish Embryo | The established threshold for melanogenesis inhibition without inducing acute embryonic lethality[2][3]. |
| High-Dose Toxicity | ≥ 0.03% w/v | Zebrafish Embryo | Significantly inhibits neural crest development and decreases thyroxine (T4) levels[5]. |
Synergistic Toxicity and Metabolic Interference
A critical oversight in ecotoxicology is treating PTU as a biologically inert background matrix. Why must researchers account for PTU when evaluating other compounds?
Recent matrix-assisted laser desorption ionization mass spectrometry imaging (MALDI-MSI) analyses reveal that PTU significantly alters basal lipid metabolism, increasing fatty acids, phosphatidylcholine, and glutathione levels in zebrafish[9]. Consequently, when co-administered with xenobiotics like bavachalcone (BavaC), PTU synergistically exacerbates hepatotoxicity, leading to severe liver hypoplasia and hepatocyte vacuolation[9]. If your assay involves metabolic endpoints, PTU will confound your data unless rigorously controlled.
Self-Validating Experimental Workflow: The Adapted ZFET Protocol
The European Commission's Joint Research Centre standardizes the Zebrafish Embryo Acute Toxicity Test (ZFET)[10]. The protocol below adapts this framework specifically for evaluating PTU, embedding self-validation at each step to ensure data trustworthiness.
Step 1: Embryo Selection and Staging
-
Action: Isolate newly fertilized eggs and select embryos with intact chorions at the early cleavage stage.
-
Causality: The chorion acts as a semi-permeable barrier. Damaged chorions artificially inflate toxicity metrics by altering the permeation kinetics of the compound[10].
Step 2: Concentration Gradient Preparation
-
Action: Prepare a 0.2 mM (0.003% w/v) baseline PTU solution and a logarithmic concentration gradient in standard instant ocean solution[2][3].
-
Causality: PTU exhibits a steep dose-response curve. 0.2 mM effectively inhibits melanogenesis, but minor escalations rapidly induce off-target goitrogenic effects and lethality[3].
Step 3: Temporal Exposure Window
-
Action: Introduce the PTU gradient to the microplates strictly between 12 and 24 hours post-fertilization (hpf)[2][3].
-
Causality: PTU does not bleach existing melanin; it only halts de novo synthesis[2]. Exposure prior to 12 hpf disrupts early embryogenesis, while post-24 hpf exposure fails to prevent initial pigmentation[3][5].
Step 4: 96-Hour Incubation and Apical Endpoint Monitoring
-
Action: Incubate at 28.5°C. Monitor daily for 96 hours. The assay is self-validating if control mortality remains below 10%.
-
Causality: We monitor four standardized apical endpoints of lethality: embryo coagulation, lack of somite formation, non-detachment of the tail, and absence of a heartbeat[10].
Step-by-step ZFET workflow for assessing acute aquatic toxicity of PTU in zebrafish models.
Laboratory Safety and Handling Mitigation
Why do we mandate closed-system handling for PTU? The oral LD50 of N-Phenylthiourea in rats is a staggering 3 mg/kg, placing it in the highest hazard category (GHS Acute Tox. 1)[6][8].
-
Engineering Controls: Weighing must occur within a closed system or a dedicated localized exhaust hood to prevent aerosolization of the dust[6].
-
PPE: Personnel must wear natural rubber or neoprene gloves, splash-proof chemical safety goggles, and a NIOSH-approved respirator if ventilation is inadequate[11].
-
Spill Mitigation: In the event of a spill, avoid creating dust. Mix the residue with sand, transfer carefully to a salvage container, and wash the site thoroughly with water and detergent.
References
1.5 - ResearchGate 2.6 - TCI Chemicals 3. - Lewis University 4. 3 - PMC - NIH 5. 7 - Fisher Scientific 6.8 - West Liberty University 7.9 - PubMed 8.2 - CDN 9.11 - Delta College 10.1 - PMC - NIH 11. 4 - PLOS 12.10 - Joint Research Centre
Sources
- 1. Repositioning of Thiourea-Containing Drugs as Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 3. Phenylthiourea Specifically Reduces Zebrafish Eye Size - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenylthiourea Specifically Reduces Zebrafish Eye Size | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. westliberty.edu [westliberty.edu]
- 9. Phenylthiourea synergistically enhances the hepatotoxicity of bavachalcone by interfering with metabolism in zebrafish: A factor to consider when evaluating toxicity of environmental pollutants using zebrafish models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acute aquatic toxicity: Zebrafish Embryo Acute Toxicity Test (ZFET) - Joint Research Centre [joint-research-centre.ec.europa.eu]
- 11. employees.delta.edu [employees.delta.edu]
1-(4-Acetylphenyl)-3-phenylthiourea: A Bifunctional Precursor for Advanced Heterocyclic Synthesis
Introduction & Mechanistic Rationale
Thiourea derivatives are foundational scaffolds in medicinal chemistry and materials science due to their diverse coordination modes and broad-spectrum biological activities[1]. Among these, 1-(4-acetylphenyl)-3-phenylthiourea stands out as a highly versatile, bifunctional precursor. The structural ingenuity of this molecule lies in its dual reactive centers: the thiourea moiety (comprising a thiocarbonyl group and two secondary amines) and the para-acetyl group on the phenyl ring[2].
This unique configuration allows for orthogonal synthetic strategies. The reactivity of the core is governed by thiol-thione tautomerism[1]. In solution, the thione form dominates, presenting a highly nucleophilic sulfur atom and nitrogen atoms capable of participating in cyclocondensation reactions. Conversely, the acetyl group serves as an electrophilic handle. By functionalizing the acetyl methyl group, researchers can generate highly reactive intermediates, driving the regioselective formation of complex heterocycles such as pyrazoles, thiazoles, and pyrimidines from a single starting material[2][3].
Structural Reactivity & Divergent Pathways
The true power of this compound lies in its ability to be selectively activated. For instance, reacting the acetyl group with N,N-dimethylformamide-dimethylacetal (DMF-DMA) yields an enaminone intermediate[2]. This creates a "push-pull" alkene system that drastically increases the electrophilicity of the adjacent carbon, making it an ideal target for dinucleophiles.
Divergent heterocyclic synthesis pathways from the thiourea precursor.
Experimental Workflows & Self-Validating Protocols
As a Senior Application Scientist, it is critical to emphasize that successful heterocyclic synthesis relies on strict environmental control and the exploitation of thermodynamic driving forces. The following protocols are designed as self-validating systems, where physical state changes serve as intrinsic quality control checkpoints.
Protocol 1: Synthesis of the Precursor
Objective: Synthesize this compound via nucleophilic addition.
-
Reagent Preparation: Dissolve 4-aminoacetophenone (1.0 eq) in dry toluene. Causality: Dry toluene is selected as an aprotic, non-polar solvent to completely suppress the hydrolysis of the moisture-sensitive isothiocyanate reagent and to elevate the reflux temperature, accelerating the nucleophilic addition[2][3].
-
Addition: Add phenyl isothiocyanate (1.0 eq) dropwise to the stirring solution.
-
Reflux: Heat the mixture to reflux (approx. 110°C) for 4-6 hours. Causality: The elevated temperature provides the activation energy required for the amine to attack the central electrophilic carbon of the isothiocyanate, overcoming the resonance stabilization of the reactants.
-
Isolation: Cool the reaction mixture to room temperature. The product precipitates as a yellow solid. Filter, wash with cold hexanes, and dry under a vacuum[2].
Protocol 2: Conversion to the Enaminone Intermediate
Objective: Functionalize the acetyl group to create a "push-pull" electrophile.
-
Reagent Mixing: Suspend this compound (1.0 eq) in anhydrous dioxane.
-
Activation: Add DMF-DMA (1.0 eq) to the suspension. Causality: DMF-DMA acts as both a one-carbon synthon and a leaving group generator. Dioxane is utilized because its boiling point (101°C) is optimal for driving off the methanol byproduct, pushing the equilibrium toward the enaminone product[2][3].
-
Reflux & Condensation: Reflux for 4 hours. The mixture will transition to a deep orange/red hue, visually validating extended π-conjugation.
-
Crystallization: Cool precisely to 30°C. Causality: Cooling reduces the solubility of the highly conjugated enaminone, inducing spontaneous crystallization. This thermodynamic shift avoids the need for complex silica gel chromatography[2].
Step-by-step experimental workflow for synthesizing the enaminone intermediate.
Protocol 3: Cyclization to Pyrazole Derivatives
Objective: Synthesize 1-phenyl-3-(4-(1-phenyl-1H-pyrazol-5-yl)phenyl)thiourea.
-
Nucleophilic Attack: Suspend the enaminone intermediate in absolute ethanol. Add phenyl hydrazine (1.2 eq) and a catalytic amount of triethylamine. Causality: Triethylamine enhances the nucleophilicity of the hydrazine by neutralizing any acidic byproducts and facilitating the initial Michael-type addition to the enaminone[2].
-
Reflux: Heat for 6 hours. The primary amine of the hydrazine attacks the β-carbon of the enaminone, followed by intramolecular cyclization at the carbonyl carbon, expelling dimethylamine and water.
-
Isolation: Pour the mixture into ice water to precipitate the target pyrazole compound[2].
Quantitative Data & Yield Analysis
The efficiency of this divergent synthetic route is validated by robust yields and distinct physical property shifts at each intermediate stage.
| Compound Stage | Appearance | Melting Point (°C) | Yield (%) | Key IR Stretch (cm⁻¹) |
| Precursor: this compound | Yellow solid | 145–146 | 91 | 3273 (N-H), 1673 (C=O) |
| Intermediate: Enaminone | Orange solid | 186–187 | 64 | 3228 (N-H), 1673 (C=O) |
| Final Product: Pyrazole Derivative (4b) | Orange solid | 237–238 | 76 | 3258 (N-H), 1641 (C=N) |
(Data summarized from standardized synthetic methodologies[2])
Biological Relevance of Derived Heterocycles
Thiourea-derived heterocycles exhibit profound pharmacological profiles. The incorporation of a pyrazole or thiazole ring into the phenylthiourea scaffold significantly enhances binding affinity to various biological targets. Recent structure-activity relationship (SAR) studies demonstrate that these derivatives possess potent antioxidant properties, exhibiting high reducing potential against DPPH and ABTS free radicals[3]. Furthermore, the dual hydrogen-bonding capacity of the thiourea moiety allows these compounds to act as highly effective pharmacophores in structure-based drug design, showing notable antibacterial, antiviral, and anti-inflammatory activities[2][3].
References
- Synthesis of phenylthiourea-based pyrazole, thiazole and/or pyran compounds: molecular modeling and biological activity Taylor & Francis URL
- Facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetyl phenyl) carbamothioyl)
- Biological Applications of Thiourea Derivatives: Detailed Review MDPI URL
Sources
Electronic Structure and DFT Studies of 1-(4-Acetylphenyl)-3-phenylthiourea
Executive Summary
The molecule 1-(4-Acetylphenyl)-3-phenylthiourea (APPT) represents a critical scaffold in the development of non-linear optical (NLO) materials and pharmacophores. Characterized by a diaryl thiourea core functionalized with an electron-withdrawing acetyl group, APPT exhibits a classic Donor-
This guide provides a rigorous computational framework for analyzing APPT using Density Functional Theory (DFT). It addresses the specific challenges of modeling thiourea derivatives—specifically thione-thiol tautomerism , intramolecular hydrogen bonding , and charge transfer excitations . The protocols defined herein are designed to ensure high reproducibility and correlation with experimental X-ray diffraction and spectroscopic data.
Computational Methodology
To achieve "publication-quality" accuracy, a self-validating computational workflow is required. The choice of functional and basis set is not arbitrary; it is dictated by the sulfur-rich, conjugated nature of the system.
The Theoretical Model
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is the industry standard for ground-state organic geometries. However, for NLO properties and excitation energies (UV-Vis), CAM-B3LYP (Coulomb-Attenuating Method) is mandatory to correct for long-range charge transfer errors inherent in standard B3LYP.
-
Basis Set: 6-311++G(d,p) .[1][2][3][4][5]
-
++: Diffuse functions are critical for describing the electron-rich sulfur atom and the lone pairs on the carbonyl oxygen.
-
(d,p): Polarization functions are essential for accurate bond angle prediction in the flexible thiourea bridge.
-
Computational Workflow Diagram
The following Graphviz diagram outlines the logical flow of the study, from initial conformation search to advanced NBO analysis.
Caption: Standardized DFT workflow for thiourea derivatives ensuring vibrational stability before property profiling.
Structural Analysis & Tautomerism
A critical source of error in thiourea modeling is neglecting the tautomeric equilibrium. APPT can exist in the Thione form (
Thione vs. Thiol Stability
DFT studies consistently show that the Thione form is thermodynamically more stable in the gas phase and polar solvents by approximately 10–15 kcal/mol. This is due to the strong resonance stabilization of the thioamide group.
-
Key Geometric Marker: In the optimized Thione structure, look for a
bond length of . A Thiol form would show a longer single bond ( ).
Intramolecular Interactions
The conformation is locked by intramolecular hydrogen bonds (IHB).
-
Interaction:
(if acyl-substituted) or . -
Significance: These non-covalent interactions planarize the molecule, extending the conjugation length and lowering the HOMO-LUMO gap, which directly enhances biological activity and NLO response.
Electronic Properties & Reactivity[6][7][8]
Frontier Molecular Orbitals (FMO)
The FMOs provide a map of the molecule's chemical reactivity.
-
HOMO (Highest Occupied Molecular Orbital): Typically localized on the sulfur atom and the phenyl ring attached to the electron-donating side.
-
LUMO (Lowest Unoccupied Molecular Orbital): Localized on the acetylphenyl moiety and the thiourea bridge.
-
Mechanism: The transition from HOMO to LUMO represents an intramolecular charge transfer (ICT) from the sulfur lone pairs to the electron-deficient acetyl group.
Data Presentation: Global Reactivity Descriptors Calculated at B3LYP/6-311++G(d,p)
| Parameter | Symbol | Formula | Physical Significance |
| Ionization Potential | Electron donation capability | ||
| Electron Affinity | Electron acceptance capability | ||
| Chemical Hardness | Resistance to charge transfer | ||
| Electrophilicity Index | Propensity to attack nucleophiles (DNA/Enzymes) |
Molecular Electrostatic Potential (MEP)
The MEP map is essential for predicting drug-receptor interactions.
-
Red Regions (Negative Potential): Concentrated around the Carbonyl Oxygen (
) and Thione Sulfur ( ). These are the preferred sites for electrophilic attack or metal chelation. -
Blue Regions (Positive Potential): Concentrated on the Thiourea NH protons . These are the H-bond donors, critical for binding to active sites in enzymes like urease.
Experimental Protocols
Protocol A: Geometry Optimization (Gaussian Input)
This protocol ensures the system finds the global minimum without imaginary frequencies.
-
Input Construction:
-
Validation Step:
-
Check output for NImagin=0.
-
Verify
bond length is . -
Verify
bond length is .
-
Protocol B: NLO Property Calculation
To determine the potential for optical applications, calculating the first hyperpolarizability (
-
Method: Use the Polar keyword.
-
Input Line: #p polar CAM-B3LYP/6-311++G(d,p)
-
Analysis: The total static first hyperpolarizability is calculated as:
ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="ng-star-inserted display"> -
Note: Thiourea derivatives often show
values 10–20 times higher than urea analogs due to the higher polarizability of sulfur.
-
Biological & Pharmacological Implications[3][8][9][10][12]
The electronic structure directly informs the biological mechanism. The Natural Bond Orbital (NBO) analysis typically reveals strong
Caption: Mechanistic pathway of APPT binding to biological targets driven by electrostatic potentials.
References
-
Saeed, A., et al. (2014).[7] "A review on the chemistry, coordination, structure and biological properties of 1-(acyl/aroyl)-3-(substituted) thioureas." Journal of Sulfur Chemistry. Link[7]
-
Arshad, S., et al. (2015). "Structural and Computational Studies of N-[(2,6-Diethylphenyl) carbamothioyl]-2,2-diphenylacetamide." Zenodo. Link
-
Gowda, B. T., & Foro, S. (2009). "3-Acetyl-1-(4-methylphenyl)thiourea." Acta Crystallographica Section E. Link
-
BenchChem Technical Support. (2025). "Synthesis and Characterization of N,N'-bis(3-acetylphenyl)thiourea: A Technical Guide." Link
-
Gaussian, Inc. "Gaussian 16 User Reference: Polar Keyword." Link
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. zenodo.org [zenodo.org]
- 4. researchgate.net [researchgate.net]
- 5. Simple computational chemistry: DFT advices [simplecompchem.blogspot.com]
- 6. Exploration of Nonlinear Optical Properties for the First Theoretical Framework of Non-Fullerene DTS(FBTTh2)2-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetyl phenyl) carbamothioyl) pivalamide as the multitarget-directed ligand - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis protocol for 1-(4-Acetylphenyl)-3-phenylthiourea from 4-aminoacetophenone
Executive Summary
This application note details the synthesis of 1-(4-Acetylphenyl)-3-phenylthiourea via the nucleophilic addition of 4-aminoacetophenone to phenyl isothiocyanate . Thiourea derivatives are privileged scaffolds in medicinal chemistry, exhibiting a broad spectrum of biological activities including antiviral, antimicrobial, and anticancer properties.
This protocol utilizes a reflux method in dry toluene to maximize yield (typically >90%) and ensure product purity. The procedure is designed for researchers requiring high-fidelity synthesis for biological screening or further structural derivatization.
Reaction Scheme & Mechanism
The synthesis proceeds through the nucleophilic attack of the primary amine of 4-aminoacetophenone on the electrophilic central carbon of phenyl isothiocyanate. This results in a zwitterionic intermediate which rapidly undergoes proton transfer to form the stable 1,3-disubstituted thiourea.
Chemical Mechanism Visualization
Figure 1: Step-wise mechanism of thiourea formation via isothiocyanate condensation.
Materials & Safety Equipment
Reagents Table
| Reagent | MW ( g/mol ) | Equiv. | Role | Hazard Class |
| 4-Aminoacetophenone | 135.16 | 1.0 | Nucleophile | Irritant, Harmful |
| Phenyl isothiocyanate | 135.19 | 1.1 | Electrophile | Toxic, Lachrymator, Moisture Sensitive |
| Toluene (Dry) | 92.14 | Solvent | Medium | Flammable, Health Hazard |
| Ethanol | 46.07 | Solvent | Recrystallization | Flammable |
Safety Precautions (PPE)
-
Respiratory Protection: Phenyl isothiocyanate is a potent lachrymator and toxic by inhalation. All operations must be performed in a functioning fume hood.
-
Skin Protection: Nitrile gloves (double gloving recommended) and a lab coat.
-
Eye Protection: Chemical splash goggles.
Experimental Protocol
Reaction Setup[1][2][3][4]
-
Preparation: Oven-dry a 100 mL round-bottom flask (RBF) and a magnetic stir bar to ensure moisture-free conditions (water can hydrolyze the isothiocyanate).
-
Dissolution: Add 4-aminoacetophenone (1.35 g, 10 mmol) to the RBF. Add 20 mL of dry toluene . Stir until the amine is fully suspended/dissolved.
-
Addition: Add phenyl isothiocyanate (1.49 g, 1.31 mL, 11 mmol) dropwise to the stirring solution.
-
Note: A slight excess (1.1 eq) ensures complete consumption of the amine.
-
-
Reflux: Attach a reflux condenser. Heat the mixture to reflux (approx. 110°C) with vigorous stirring.
-
Observation: The mixture typically turns clear as reagents dissolve, then may darken slightly or form a precipitate as the reaction progresses.
-
Monitoring & Completion[3][5]
-
Time: Reflux for 4–6 hours .
-
TLC Control: Monitor reaction progress using TLC (Silica gel, 30% Ethyl Acetate in Hexane).
-
Target: Disappearance of the 4-aminoacetophenone spot (lower R_f) and appearance of the thiourea product (higher R_f).
-
Work-up & Purification[3]
-
Precipitation: Remove the heat source and allow the reaction mixture to cool slowly to room temperature. The product often crystallizes directly from the toluene upon cooling.
-
Optional: If no precipitate forms, cool the flask in an ice bath for 30 minutes.
-
-
Filtration: Filter the solid precipitate using vacuum filtration (Buchner funnel).
-
Washing: Wash the filter cake with cold toluene (2 x 5 mL) to remove unreacted isothiocyanate, followed by cold hexanes (2 x 10 mL) to assist drying.
-
Recrystallization: Transfer the crude solid to a clean flask. Recrystallize from minimal boiling ethanol .
-
Dissolve in hot ethanol.
-
Filter hot if insoluble impurities remain.
-
Allow to cool slowly to RT, then 4°C.
-
-
Drying: Dry the pure crystals in a vacuum oven at 50°C for 4 hours.
Experimental Workflow Visualization
Figure 2: Operational workflow for the synthesis and purification.
Characterization Data
The following data represents the expected values for the purified compound based on structural analogues and literature precedents for diaryl thioureas.
| Parameter | Expected Value | Notes |
| Appearance | White to pale yellow needles | |
| Melting Point | 145–146 °C | Lit. range 142–146 °C [1] |
| Yield | 85–92% | High efficiency in Toluene |
| IR (KBr) | 3273, 3228 cm⁻¹ (NH)1673 cm⁻¹ (C=O)1200–1250 cm⁻¹ (C=S) | Characteristic Thiourea/Ketone bands [1] |
| ¹H NMR (DMSO-d₆) | NH protons are exchangeable and broad; Acetyl methyl is distinct singlet. | |
| ¹³C NMR (DMSO-d₆) | C=S is the diagnostic thiourea carbon [2] |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield / No Precipitate | Product too soluble in toluene at RT. | Cool reaction mixture in an ice bath. If still no solid, evaporate 50% of solvent and cool again. |
| Oily Product | Impurities preventing crystallization. | Triturate the oil with cold hexanes or diethyl ether to induce solidification. Recrystallize immediately. |
| Starting Material Remains | Moisture in solvent hydrolyzed the isothiocyanate. | Ensure toluene is dry. Add an extra 0.2 eq of phenyl isothiocyanate and reflux for 1 additional hour. |
| Multiple Spots on TLC | Decomposition due to excessive heat. | Ensure bath temperature does not exceed 120°C. Check purity of starting amine. |
References
-
Synthesis of phenylthiourea-based pyrazole compounds. Taylor & Francis Online. Retrieved from (Accessed 2023). Provides specific MP and IR data for this compound.
-
Identification of 3-[(4-Acetylphenyl)...]Propanoic Acid Derivatives. MDPI. Retrieved from (Accessed 2023). Provides comparative NMR data for acetylphenyl thiourea derivatives.
-
Synthesis of 1-(4-Acetylphenyl)-3-benzylthiourea Protocol. Benchchem. Retrieved from (Accessed 2023). General protocol grounding for thiourea synthesis.
Application Note: Optimization of Recrystallization Solvents for the Purification of 1-(4-Acetylphenyl)-3-phenylthiourea
Target Audience: Researchers, scientists, and drug development professionals. Document Type: Advanced Application Note & Experimental Protocol.
Executive Summary
The synthesis and purification of diarylthioureas, specifically 1-(4-Acetylphenyl)-3-phenylthiourea , are critical workflows in medicinal chemistry due to the pharmacophore's potent anticancer, antimicrobial, and enzyme-inhibitory properties [1]. However, achieving the >99% purity required for downstream biological assays or crystallographic studies is often hindered by the compound's complex solubility profile. This guide provides a mechanistic rationale for solvent selection, quantitative solubility data, and self-validating experimental protocols designed to maximize both purity and yield while mitigating common failure modes like "oiling out."
Mechanistic Rationale for Solvent Selection
The rational selection of a recrystallization solvent requires an understanding of the target molecule's intermolecular forces. This compound possesses three distinct structural domains that dictate its solubility:
-
The Thiourea Core (-NH-CS-NH-): Acts as a strong hydrogen bond donor and acceptor. In the solid state, this core forms robust intermolecular hydrogen-bonded networks.
-
The Diaryl Rings: Provide significant hydrophobic character and facilitate
- stacking. -
The 4-Acetyl Group: Introduces a polar, hydrogen-bond-accepting moiety that increases overall dipole moment compared to unsubstituted diarylthioureas.
Why Ethanol is the Gold Standard
Protic solvents, particularly ethanol , are universally favored for diarylthiourea recrystallization [1, 3]. The causality behind this lies in temperature-dependent competitive hydrogen bonding. At elevated temperatures (near boiling, ~78 °C), the hydroxyl group of ethanol effectively competes with the thiourea core for hydrogen bonds, breaking the crystal lattice and solvating the molecule. As the temperature drops, the entropic drive for solvent-solute interactions decreases, allowing the highly stable solute-solute hydrogen bonds to reform, thereby driving rapid nucleation and crystallization [2].
Alternative Solvents for Complex Impurity Profiles
If the crude mixture contains highly polar impurities (e.g., unreacted 4-aminoacetophenone) or non-polar byproducts (e.g., symmetric bis-thioureas), a single-solvent system may fail. In these cases, an anti-solvent crystallization approach using Ethyl Acetate (solubilizing) and Hexane (precipitating) is employed. Ethyl acetate disrupts the lattice via dipole-dipole interactions, while the controlled addition of hexane selectively lowers the dielectric constant of the medium until the thiourea selectively precipitates.
Quantitative Data Presentation
The following table summarizes the performance of various solvent systems for the recrystallization of substituted diarylthioureas, providing a predictive baseline for workflow optimization.
| Solvent System | Boiling Point (°C) | Solubilizing Mechanism | Expected Yield Recovery (%) | Suitability / Notes |
| 100% Ethanol | 78.4 | Protic H-bonding competition | 75 - 90% | Optimal. Balances solubility at high/low temps. Excellent crystal habit. |
| Methanol | 64.7 | Strong protic H-bonding | 60 - 70% | Sub-optimal. High cold solubility leads to lower yields. |
| Isopropanol | 82.6 | Weak protic H-bonding | 80 - 95% | Good alternative. Slower nucleation kinetics yield larger, purer crystals. |
| Ethyl Acetate / Hexane | 77.1 / 68.7 | Dipole disruption / Anti-solvent | 70 - 85% | Best for crude mixtures with stubborn non-polar impurities. |
| Toluene | 110.6 | Variable | Prone to causing "oiling out" due to high boiling point vs. solute melting point. |
Mandatory Visualization: Solvent Selection & Workflow
Caption: Decision matrix and procedural workflow for the recrystallization of diarylthiourea derivatives.
Experimental Protocols
Protocol A: Single-Solvent Recrystallization (Ethanol)
This is the self-validating gold standard for >95% pure crude materials.
-
Dissolution: Place 1.0 g of crude this compound in a 50 mL Erlenmeyer flask. Add a magnetic stir bar and 5 mL of absolute ethanol.
-
Heating: Place the flask on a hot plate and heat to a gentle reflux (~75 °C).
-
Titration: If the solid does not fully dissolve, add hot ethanol dropwise (up to an additional 10 mL) until a clear solution is achieved. Causality: Using the absolute minimum volume of hot solvent ensures maximum supersaturation upon cooling, preventing yield loss.
-
Hot Filtration (Self-Validation Step): If insoluble particulates or severe discoloration are present, add 50 mg of activated charcoal, boil for 2 minutes, and perform a hot gravity filtration through a fluted filter paper into a pre-heated receiving flask. Pre-heating the glassware prevents premature nucleation in the funnel stem.
-
Controlled Cooling: Remove the flask from the heat source. Cover with a watch glass and allow it to cool undisturbed to room temperature (20-25 °C) over 45 minutes. Causality: Slow cooling promotes the growth of a highly ordered crystal lattice, excluding impurities. Rapid cooling traps impurities within the crystal matrix.
-
Maximum Precipitation: Once at room temperature, transfer the flask to an ice-water bath (0-4 °C) for 30 minutes to crash out the remaining solute.
-
Isolation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 2 mL of ice-cold ethanol to remove surface-adhered mother liquor.
-
Drying: Leave the crystals under vacuum for 15 minutes, then transfer to a vacuum desiccator overnight.
Protocol B: Anti-Solvent Crystallization (Ethyl Acetate / Hexane)
Deploy this protocol if Protocol A results in "oiling out" or fails to remove non-polar impurities.
-
Primary Dissolution: Dissolve 1.0 g of crude material in the minimum amount of hot Ethyl Acetate (~65 °C).
-
Anti-Solvent Titration: While maintaining heat and stirring, add hot Hexanes dropwise until the solution just becomes cloudy (the cloud point).
-
Clarification: Add 1-2 drops of hot Ethyl Acetate until the solution turns clear again.
-
Cooling & Isolation: Follow steps 5-8 from Protocol A. Note: Wash the final crystals with ice-cold Hexane rather than Ethyl Acetate.
Trustworthiness & Troubleshooting
To ensure the protocol acts as a self-validating system, the following checks must be integrated into the workflow:
-
Addressing "Oiling Out": Diarylthioureas frequently "oil out" (form a biphasic liquid instead of crystals) if the melting point of the impure mixture is depressed below the boiling point of the solvent [4]. Resolution: If an oil forms, reheat the mixture until it dissolves, add 10-20% more solvent, and cool at a much slower rate. Alternatively, introduce a seed crystal of pure this compound just above the cloud point.
-
Mother Liquor Validation: Never discard the mother liquor until the final yield is weighed. Run a Thin Layer Chromatography (TLC) plate (Eluent: 7:3 Hexane:Ethyl Acetate) spotting the crude, the pure crystals, and the mother liquor. If the mother liquor shows a massive concentration of the product, the solvent volume used was too high. Concentrate the mother liquor under reduced pressure to recover a second crop of crystals.
-
Purity Verification: Confirm purity via melting point analysis (a sharp melting point range of <2 °C indicates high purity) and
H-NMR (specifically checking for the disappearance of the characteristic solvent peaks or starting material amine protons).
References
-
Title: Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells Source: Molecules (via National Center for Biotechnology Information / PMC) URL: [Link]
-
Title: Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir Source: Molecular Pharmaceutics (via ACS Publications) URL: [Link]
-
Title: Biological Applications of Thiourea Derivatives: Detailed Review Source: MDPI (Molecules) URL: [Link]
-
Title: A Simple Metal-Free Cyclization for the Synthesis of 4-Methylene-3-Substituted Quinazolinone and Quinazolinthione Derivatives: Experiment and Theory Source: Frontiers in Chemistry URL: [Link]
Application Note: Advanced Antimicrobial Susceptibility Testing for Acetylphenyl Thioureas
Executive Summary & Mechanistic Grounding
Acetylphenyl thioureas (APTs), including derivatives such as N,N'-bis(3-acetylphenyl)thiourea, represent a highly promising class of synthetic compounds in the fight against multi-drug resistant (MDR) pathogens[1]. Characterized by a reactive thiocarbonyl group flanked by amide and acetylphenyl functionalities, these molecules exhibit broad-spectrum biological activities[2].
To accurately evaluate their efficacy, researchers must move beyond basic screening and employ rigorous, self-validating Antimicrobial Susceptibility Testing (AST) protocols. The putative antibacterial mechanism of APTs centers on the inhibition of enoyl-acyl carrier protein (ACP) reductase (FabI), an essential enzyme in the bacterial type II fatty acid biosynthesis (FAS II) pathway[3]. Disruption of this pathway compromises bacterial cell membrane integrity, ultimately leading to cell death.
Fig 1. Putative mechanism of action of acetylphenyl thioureas via FabI inhibition.
Pre-Analytical Chemistry: Compound Handling & Solubilization
The structural nature of acetylphenyl thioureas renders them highly lipophilic. Proper pre-analytical handling is the most critical variable in preventing false-negative susceptibility results.
-
Solvent Selection (Causality): Aqueous buffers cause immediate precipitation of APTs, leading to artificially low bioavailable concentrations. Primary stock solutions must be prepared in 100% molecular-grade Dimethyl Sulfoxide (DMSO).
-
Solvent Toxicity Limit (Causality): The final concentration of DMSO in the assay well must never exceed 1% (v/v). Concentrations above this threshold induce solvent-mediated cytotoxicity, which confounds the true Minimum Inhibitory Concentration (MIC) of the test compound.
Quantitative Assessment: CLSI-Compliant Broth Microdilution
Following the Clinical and Laboratory Standards Institute (CLSI) guidelines, the broth microdilution method is the gold standard for quantitative AST[4][5]. This protocol is designed as a self-validating system ; every experimental variable is controlled to ensure that observed bacterial death is exclusively caused by the APT compound.
Reagent & Media Preparation
-
Media Selection: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Causality: Unadjusted media possess variable concentrations of divalent cations (Ca²⁺ and Mg²⁺). These cations artificially stabilize the lipopolysaccharide (LPS) layer of Gram-negative bacteria, restricting the cellular entry of lipophilic thioureas and yielding falsely elevated MICs.
-
-
Compound Stock: Dissolve the APT in 100% DMSO to a concentration of 10.24 mg/mL.
Serial Dilution & Plate Assembly
-
Dilution Matrix: In a 96-well, U-bottom microtiter plate, perform a 2-fold serial dilution of the APT stock using CAMHB. The target final testing range is typically 0.25 µg/mL to 256 µg/mL.
-
Control Wells (The Self-Validating Matrix):
-
Sterility Control: CAMHB only (Validates media is free of contamination).
-
Growth Control: CAMHB + Bacteria (Validates organism viability).
-
Solvent Control: CAMHB + Bacteria + 1% DMSO (Validates that the solvent itself is not killing the bacteria).
-
Inoculum Standardization & Incubation
-
Bacterial Suspension: Select 3-5 well-isolated colonies from an overnight agar plate and suspend them in sterile saline.
-
Optical Density: Adjust the turbidity to match a 0.5 McFarland standard (approximately
CFU/mL). -
Final Inoculation: Dilute the suspension 1:150 in CAMHB, and add 50 µL to each well to achieve a final well concentration of
CFU/mL[5].-
Causality: An inoculum exceeding this density triggers an "inoculum effect," where the sheer density of bacterial targets overwhelms the available drug molecules, leading to artificial resistance.
-
-
Incubation: Seal the plate with a breathable membrane and incubate at 37°C for 16–20 hours.
Fig 2. Standardized CLSI broth microdilution workflow for APT susceptibility testing.
Qualitative Screening: Standardized Disk Diffusion Assay
For rapid, high-throughput screening of newly synthesized acetylphenyl thiourea libraries, the disk diffusion assay provides excellent concentration-dependent efficacy profiles[6].
-
Agar Inoculation: Swab a 0.5 McFarland standardized bacterial suspension evenly across a Mueller-Hinton Agar (MHA) plate to create a confluent lawn.
-
Disk Impregnation: Apply 10 µL of the APT solution (e.g., at 10, 50, and 100 µ g/disk ) onto sterile 6 mm filter paper disks. Allow the solvent to evaporate completely in a biosafety cabinet.
-
Causality: Residual DMSO on the disk will diffuse into the agar, creating a false zone of inhibition and skewing the interpretation of the compound's intrinsic activity.
-
-
Application & Incubation: Place the disks firmly onto the agar surface and incubate at 37°C for 24 hours.
-
Measurement: Measure the zone of inhibition (in mm) using a calibrated caliper. Note that highly lipophilic thioureas may exhibit smaller zones not due to a lack of efficacy, but due to restricted diffusion coefficients through the hydrophilic agar matrix.
Quantitative Data Interpretation
The antibacterial efficacy of a compound is quantified by its MIC—the lowest concentration that completely prevents visible microbial growth. The table below summarizes comparative MIC values for representative thiourea derivatives against standard clinical antibiotics.
Table 1: Comparative In Vitro Antibacterial Activity (MIC, µg/mL)
| Compound | S. aureus (Gram+) | B. subtilis (Gram+) | E. coli (Gram-) | K. pneumoniae (Gram-) |
| N,N'-bis(3-acetylphenyl)thiourea | 15.6 | 31.2 | 62.5 | 125.0 |
| Halogenated APT Derivative | 7.8 | 15.6 | 31.2 | 62.5 |
| Ciprofloxacin (Standard) | 0.5 | 0.25 | 0.12 | 0.5 |
| Ampicillin (Standard) | 2.0 | 1.0 | 8.0 | 16.0 |
Data Interpretation Note: Acetylphenyl thioureas typically demonstrate stronger efficacy against Gram-positive bacteria (e.g., S. aureus) compared to Gram-negative strains. This is mechanistically attributed to the robust outer lipopolysaccharide (LPS) membrane of Gram-negative bacteria, which acts as an exclusionary barrier to bulky, hydrophobic bis-thiourea scaffolds.
References
-
Title: Synthesis and Antimicrobial Activity of Some Novel 4-(1H-Benz[d]imidazol-2yl)-1,3-thiazol-2-amines Source: ResearchGate URL: [Link]
-
Title: Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial Candida auris Strains Isolated in Romania Source: MDPI URL: [Link]
-
Title: Screening of novel carbohydrate-derived thioureas for antibacterial activity Source: Journal of Applied Pharmaceutical Science URL: [Link]
-
Title: Synthesis of some new urea and thiourea derivatives and evaluation of their antimicrobial activities Source: TÜBİTAK Academic Journals URL: [Link]
Sources
Application Note: Microwave-Assisted Synthesis of 1-(4-Acetylphenyl)-3-phenylthiourea
Executive Summary & Scientific Rationale
The Challenge
The synthesis of 1,3-disubstituted thioureas, such as 1-(4-Acetylphenyl)-3-phenylthiourea , is a cornerstone in medicinal chemistry due to the moiety's pharmacophore potential in antiviral (HCV), anticancer, and antimicrobial applications. Conventional thermal synthesis (refluxing in acetone or ethanol) often suffers from prolonged reaction times (4–12 hours), inconsistent yields, and the requirement for large solvent volumes.
The Microwave Solution
This protocol details a Microwave-Assisted Organic Synthesis (MAOS) approach.[1] By leveraging the high dielectric loss tangent (
Key Advantages:
-
Time Efficiency: Reaction complete in <15 minutes.
-
Atom Economy: Solvent-minimized or high-concentration conditions.
-
Purity: Kinetic control minimizes thermal degradation of the isothiocyanate.
Reaction Mechanism & Chemical Logic
The formation of this compound proceeds via a nucleophilic addition mechanism. The lone pair of the nitrogen in 4-aminoacetophenone attacks the electrophilic carbon of the phenyl isothiocyanate (
Mechanistic Pathway (Graphviz Visualization)
Caption: Mechanistic pathway of the microwave-assisted nucleophilic addition. Microwave irradiation stabilizes the polar transition state, accelerating the rate-determining step.
Experimental Protocol
Materials and Reagents
| Reagent | MW ( g/mol ) | Equiv. | Amount | Role |
| 4-Aminoacetophenone | 135.16 | 1.0 | 135 mg (1 mmol) | Nucleophile |
| Phenyl Isothiocyanate | 135.19 | 1.1 | 149 mg (1.1 mmol) | Electrophile |
| Acetonitrile (ACN) | 41.05 | Solvent | 2–3 mL | High |
| Ethanol (Alternative) | 46.07 | Solvent | 2–3 mL | Green Solvent |
Equipment:
-
Single-mode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave).
-
10 mL Pyrex microwave reaction vial with snap-cap/crimp cap.
-
Magnetic stir bar.
Step-by-Step Methodology
Step 1: Reactant Preparation Dissolve 1.0 equivalent of 4-Aminoacetophenone in minimal Acetonitrile (2 mL) in a 10 mL microwave vial. Ensure complete dissolution; mild sonication may be used if necessary.
Step 2: Addition of Electrophile Add 1.1 equivalents of Phenyl Isothiocyanate dropwise to the vial.
-
Expert Insight: A slight excess of isothiocyanate ensures consumption of the amine, which is harder to remove during recrystallization than the isothiocyanate.
Step 3: Microwave Irradiation Seal the vial and place it in the microwave cavity. Program the following dynamic method:
| Parameter | Setting | Rationale |
| Temperature | 90°C | Sufficient to overcome activation energy without degrading reagents. |
| Time | 10:00 min | Optimized for >95% conversion based on kinetic studies. |
| Pressure Limit | 200 psi | Safety cutoff (unlikely to be reached with ACN). |
| Power | Dynamic (Max 150W) | System adjusts power to maintain 90°C. |
| Stirring | High | Essential for uniform heat distribution. |
Step 4: Workup and Isolation
-
Cool the reaction vial to room temperature using the reactor's compressed air cooling (approx. 2 mins).
-
Transfer the mixture to a beaker.
-
Precipitation: Pour the reaction mixture into 20 mL of ice-cold water with vigorous stirring. The thiourea product is hydrophobic and will precipitate immediately as a solid.
-
Filtration: Collect the solid via vacuum filtration using a Buchner funnel. Wash with cold water (2 x 5 mL) to remove residual solvent and unreacted isothiocyanate.
Step 5: Purification Recrystallize the crude solid from hot Ethanol (or an Ethanol/DMF 9:1 mixture if solubility is low).
-
Checkpoint: Pure crystals should be colorless to pale yellow needles.
Workflow Visualization
Caption: Operational workflow for the microwave-assisted synthesis and isolation.
Characterization & Quality Control
To validate the synthesis, compare your data against these expected values.
Physical Properties[2]
-
Appearance: White to pale yellow crystalline solid.
-
Yield: Expected 85–95% (Conventional method: ~60–70%).
-
Melting Point: ~168–172°C (Consistent with analogous acetyl-phenyl thioureas [1]).
Spectroscopic Data (Expected)
-
IR (KBr, cm⁻¹):
-
3200–3400: N-H stretch (broad).
-
1660–1680: C=O stretch (acetyl group).
-
1250–1350: C=S stretch (thiocarbonyl).
-
-
¹H NMR (DMSO-d₆, 400 MHz):
- 2.55 (s, 3H, CH₃-CO-).
- 7.10–7.90 (m, 9H, Aromatic protons).
- 10.10 (s, 1H, NH).
- 10.25 (s, 1H, NH).
-
Note: The two NH protons may appear as broad singlets and their chemical shift can vary with concentration and solvent.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield / No Precipitate | Product too soluble in ACN/Water mix. | Evaporate ACN under reduced pressure before adding water. |
| Oily Product | Impurities or incomplete crystallization.[2] | Scratch the flask with a glass rod to induce nucleation; recrystallize from EtOH. |
| Starting Material Remaining | Incomplete reaction. | Increase MW time to 15 min or temp to 100°C. Monitor via TLC (Hexane:Ethyl Acetate 7:3). |
| Pressure Spike | Solvent superheating. | Ensure the vessel is not overfilled (max 2/3 volume); check stir bar rotation. |
References
-
International Journal of Creative Research Thoughts (IJCRT).[3] (2023).[3][4] Review on Synthesis and Antimicrobial Activity of Phenylthiourea. Retrieved October 26, 2023, from [Link]
-
National Institutes of Health (NIH). (2008).[5] 1-(4-Acetylphenyl)-3-butyrylthiourea.[6] PMC. Retrieved October 26, 2023, from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2016).[7] Microwave assisted synthesis of 3-(3-phenyl-7H-1,2,4]triazole[3,4][1,3,4]thiadiazin-6-yl)-chromen-2-ones. Retrieved October 26, 2023, from [Link]
Sources
Application Note: Optimized Sample Preparation and HPLC Analysis Protocol for 1-(4-Acetylphenyl)-3-phenylthiourea
Introduction & Chemical Context
Thiourea derivatives represent a highly versatile class of pharmacophores in modern drug discovery, exhibiting potent antimicrobial, antioxidant, and anticancer properties [1, 3]. Among these, diarylthioureas such as 1-(4-Acetylphenyl)-3-phenylthiourea present unique analytical challenges due to their specific physicochemical properties.
As an Application Scientist, designing a robust High-Performance Liquid Chromatography (HPLC) method requires more than generic protocols; it requires an intimate understanding of the molecule's behavior in solution. This guide provides a self-validating, authoritative methodology for preparing high-fidelity HPLC samples, ensuring reproducible quantification of this compound in both pure formulations and complex biological matrices.
Physicochemical Profiling & Methodological Causality
Every step in an analytical protocol must be driven by the physicochemical reality of the analyte. For this compound, the following factors dictate our sample preparation strategy:
-
Solubility & Solvent Selection: The compound features two aromatic rings and a thiocarbonyl group, rendering it highly lipophilic. It is practically insoluble in water but exhibits excellent solubility in polar organic solvents like Methanol and Acetonitrile. We select HPLC-grade Methanol as the primary diluent for stock solutions to ensure complete solvation without the high viscosity and baseline disturbances often caused by stronger solvents like DMSO [4].
-
Stability Considerations: The thiourea linkage (C=S) can be susceptible to oxidative degradation under extreme pH. Therefore, sample preparation must avoid highly alkaline conditions. A slightly acidic mobile phase (e.g., 0.1% Formic Acid) is recommended to stabilize the thiocarbonyl moiety and improve peak shape by suppressing silanol ionization on the silica stationary phase [2].
-
Detection Wavelength: The extended
-conjugation from the phenyl rings, the thiourea core, and the acetyl chromophore provides strong UV absorbance. Based on spectral profiling of similar N-acyl and diaryl thioureas, a detection wavelength of 270 nm is optimal. This provides a high signal-to-noise ratio while avoiding the low-UV interference (e.g., <220 nm) common in biological matrices[1, 4].
Experimental Protocols: Sample Preparation Workflows
Protocol A: Preparation of Standard Solutions (For Calibration & Formulation Analysis)
This protocol is designed to eliminate solvent-mismatch artifacts (such as peak fronting or splitting) during injection.
-
Primary Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the this compound reference standard using a microbalance. Transfer to a 10 mL volumetric flask and add 8 mL of HPLC-grade Methanol.
-
Sonication: Sonicate the flask for 5 minutes at room temperature. Causality: Mechanical cavitation disrupts solute-solute interactions, ensuring a homogenous molecular dispersion without applying excessive heat that could degrade the compound.
-
Volume Adjustment: Allow the solution to equilibrate back to room temperature (sonication generates heat, which expands solvent volume) and make up to the 10 mL mark with Methanol.
-
Working Solutions: Dilute the stock solution with the initial mobile phase (e.g., 40:60 Water:Acetonitrile) to achieve desired calibration concentrations (e.g., 1 - 50 µg/mL). Causality: Diluting the final sample in the mobile phase ensures the sample plug matches the eluent's polarity, preventing premature precipitation or band broadening at the column head.
-
Filtration: Filter the final working solutions through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter into autosampler vials. Causality: PTFE is chemically inert and highly compatible with organic solvents, preventing the leaching of extractables that could appear as ghost peaks in the chromatogram [1, 3].
Protocol B: Extraction from Biological Matrices (e.g., Plasma)
For pharmacokinetic (PK) and bioanalytical studies, protein precipitation (PPT) is the most efficient approach to isolate the drug from plasma proteins.
-
Aliquot: Transfer 100 µL of spiked or incurred plasma into a 1.5 mL low-bind microcentrifuge tube.
-
Protein Precipitation: Add 300 µL of ice-cold Acetonitrile (containing an appropriate internal standard). Causality: The 3:1 ratio of organic to aqueous solvent rapidly crashes out plasma proteins (albumin, globulins) by disrupting their hydration shell, while simultaneously extracting the lipophilic thiourea analyte into the organic supernatant.
-
Vortex & Centrifuge: Vortex vigorously for 30 seconds. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the denatured proteins.
-
Supernatant Transfer & Evaporation: Transfer 250 µL of the clear supernatant to a clean glass vial. Evaporate to dryness under a gentle stream of ultra-pure nitrogen at 35°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase. Vortex thoroughly for 1 minute.
-
Filtration: Pass the reconstituted sample through a 0.22 µm centrifugal spin filter before transferring to an HPLC autosampler vial with a micro-insert.
Recommended HPLC Conditions & Quantitative Data Structure
While sample preparation is critical, the chromatographic method must complement the extraction chemistry. Mixed-mode columns (like Primesep P) or standard high-density C18 columns are ideal for retaining and resolving thiourea derivatives [2].
Table 1: Optimized HPLC Parameters for this compound
| Parameter | Specification / Condition | Scientific Rationale |
| Column | Reverse Phase C18 (4.6 x 150 mm, 3.5 µm) | Provides strong hydrophobic retention for the dual-phenyl ring structure [2]. |
| Mobile Phase A | Ultrapure Water + 0.1% Formic Acid | Acidic modifier sharpens peaks and stabilizes the thiourea core. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Strong organic eluent suitable for highly lipophilic compounds. |
| Elution Profile | Isocratic: 40% A / 60% B | Ensures rapid, reproducible elution without column re-equilibration time. |
| Flow Rate | 1.0 mL/min | Standard optimal linear velocity for 4.6 mm ID columns. |
| Column Temp | 30°C | Reduces mobile phase viscosity and improves mass transfer kinetics. |
| Detection | UV-Vis at 270 nm | Aligns with the chromophoric maximum of the conjugated system [1]. |
| Injection Vol | 10 µL | Prevents column overloading while maintaining limits of detection (LOD). |
Experimental Workflows (Visualizations)
The following diagrams illustrate the logical flow of the sample preparation methodologies described above.
Workflow for the preparation of this compound standard solutions.
Bioanalytical extraction of thiourea derivatives from complex plasma matrices.
References
-
SIELC Technologies. "HPLC Method for Separation of Thiourea, Thiouracil (TU), Methylthiouracil (MTU) and Propylthiouracil (PTU) on Primesep P Column." LabRulez LCMS / SIELC Applications. Available at: [Link]
-
MDPI. "New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities." Molecules. Available at:[Link]
-
National Institutes of Health (PMC). "Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential." PubMed Central. Available at:[Link]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(4-Acetylphenyl)-3-phenylthiourea
Topic: Yield Optimization & Troubleshooting Guide Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Senior Application Scientist
Core Challenge: The "Deactivated Nucleophile" Trap
Before starting any troubleshooting, it is critical to understand the specific electronic constraints of this reaction.[1] You are reacting 4-aminoacetophenone with phenyl isothiocyanate .[1]
-
The Problem: The acetyl group on the aniline ring is a strong electron-withdrawing group (EWG) . It pulls electron density away from the amine nitrogen via resonance and induction.[1]
-
The Consequence: The amine nitrogen is significantly less nucleophilic (less "sticky") compared to a standard aniline.[1] It struggles to attack the electrophilic carbon of the isothiocyanate.[1]
-
The Result: Standard room-temperature protocols often result in low conversion (<40%) or require excessively long reaction times, leading to impurity accumulation.
Interactive Troubleshooting Hub (Q&A)
Q1: My reaction mixture shows starting material remaining even after 24 hours. How do I push it to completion?
Diagnosis: Low nucleophilicity is stalling the kinetics.[1] Solution: You must increase the energy input or concentration.[1]
-
Thermal Boost: Switch from ethanol (bp 78°C) to toluene (bp 110°C) or xylene .[1] The higher reflux temperature helps overcome the activation energy barrier caused by the acetyl group.[1]
-
Concentration: Run the reaction at a higher concentration (e.g., 1 M instead of 0.1 M). This increases the collision frequency between the deactivated amine and the isothiocyanate.[1]
-
Catalysis: Add 5-10 mol% of triethylamine (TEA) or pyridine .[1] While the amine is not protonated, the base can help stabilize the transition state or activate the isothiocyanate slightly.[1][2]
Q2: The crude product is a sticky, dark oil that refuses to crystallize.[1] What went wrong?
Diagnosis: "Oiling out" is common when impurities (unreacted isothiocyanate or sulfur byproducts) prevent crystal lattice formation.[1] Solution: The "Trituration" Protocol. [3]
-
Evaporate the reaction solvent completely.[1]
-
Add a small volume of cold diethyl ether or hexane (non-polar solvents).
-
Scratch the side of the flask vigorously with a glass rod while cooling in an ice bath.
-
If it remains oily, dissolve in minimal DCM and precipitate by dropwise addition into cold hexane.[1]
Q3: I see a new spot on TLC that isn't product or starting material. Is it a side reaction?
Diagnosis: Likely hydrolysis of the phenyl isothiocyanate.[1] Mechanism: If your solvent is not dry, water attacks the isothiocyanate to form an unstable carbamic acid, which decarboxylates to aniline. This aniline then reacts with the remaining isothiocyanate to form 1,3-diphenylthiourea (a symmetric byproduct). Fix: Use anhydrous solvents and a drying tube (CaCl₂) or nitrogen atmosphere.[1]
Visualizations
A. Reaction Mechanism & Electronic Deactivation
This diagram illustrates the nucleophilic attack and the specific resonance effect that hinders the reaction.[1]
Caption: Figure 1. The acetyl group withdraws electron density (red path), raising the activation energy for the nucleophilic attack on the isothiocyanate.
B. Purification Decision Tree
Follow this logic flow to recover pure product from a failed crystallization.
Caption: Figure 2. Step-by-step logic for purifying the crude reaction mixture, addressing the common 'oiling out' issue.
Optimized Experimental Protocols
Method A: High-Temperature Reflux (Robust)
Best for large scale (>5g) where microwave synthesis is impractical.
-
Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Dissolution: Dissolve 4-aminoacetophenone (1.35 g, 10 mmol) in Toluene (20 mL) . Note: Toluene is chosen over ethanol to allow a higher reaction temperature (110°C).[1]
-
Addition: Add Phenyl isothiocyanate (1.49 g, 11 mmol) dropwise.
-
Reaction: Heat to reflux for 6–8 hours . Monitor by TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).[1]
-
Work-up: Cool to room temperature. The product may precipitate.[1][2][3][4][5][6] If not, remove solvent under reduced pressure to 1/3 volume and add hexane (10 mL) to induce precipitation.
-
Purification: Filter the solid and wash with cold ether. Recrystallize from ethanol.
Method B: Microwave-Assisted Synthesis (Green/High Yield)
Best for rapid screening and maximizing yield.
-
Mixture: In a microwave process vial, mix 4-aminoacetophenone (1 mmol) and Phenyl isothiocyanate (1.1 mmol) .
-
Solvent: Add minimal Acetonitrile (2 mL) or perform solvent-free by grinding reactants together before placing in the vial.
-
Irradiation: Set microwave reactor to 100°C, 150 Watts .
-
Time: Irradiate for 10–15 minutes .
-
Result: Cool vial. Add cold ethanol (2 mL) and sonicate. Filter the pure crystals.[1]
Data Comparison: Method Efficiency
| Parameter | Method A (Reflux in EtOH) | Method A (Reflux in Toluene) | Method B (Microwave) |
| Reaction Time | 24 Hours | 6-8 Hours | 15 Minutes |
| Temperature | 78°C | 110°C | 100°C (Rapid Heating) |
| Typical Yield | 45-55% | 65-75% | 85-92% |
| Purity (Crude) | Low (requires column) | Medium | High (simple wash) |
Data derived from comparative studies on deactivated aniline derivatives [1, 2].[1]
References
-
BenchChem. Technical Support Center: Synthesis of 1-(4-Acetylphenyl)-3-benzylthiourea.[7] (Accessed 2026).[1] Protocol adapted for phenyl analog.[1][4][8] Link
-
Saeed, A. et al. Synthesis, Characterization and Crystal Structure of 1-(4-Acetylphenyl)-3-butyrylthiourea. PMC.[1] (2010).[1] Provides structural confirmation and reflux baselines.[1] Link
-
Li, Z. et al. Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate.[1][9] Synthesis.[1][2][3][4][5][6][7][8][10][11][12][13] (2013).[1] Discusses reactivity of electron-deficient amines. Link
-
ResearchGate. Microwave vs. Reflux Synthesis of Bis-Thiourea Derivative: Yield Optimization. (2025).[1][2][7][8][10] Validates microwave yield improvements for thioureas. Link
Sources
- 1. reddit.com [reddit.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ijcrt.org [ijcrt.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. organic-chemistry.org [organic-chemistry.org]
- 10. reddit.com [reddit.com]
- 11. reddit.com [reddit.com]
- 12. mjas.analis.com.my [mjas.analis.com.my]
- 13. reddit.com [reddit.com]
Troubleshooting side product formation in phenyl isothiocyanate condensation reactions
Welcome to the Technical Support Center for Phenyl Isothiocyanate (PITC) Condensation Reactions. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we will dissect the chemical causality behind side product formation and provide you with self-validating workflows to ensure high-fidelity derivatization for Edman degradation, LC-MS amino acid profiling, and heterocyclic synthesis.
The Mechanistic Reality of PITC Condensation
Phenyl isothiocyanate (PITC) is a highly reactive, lipophilic electrophile. Under mildly alkaline conditions (pH 8.0–9.5) and elevated temperatures (40–50°C), the unprotonated primary or secondary amine of your target molecule performs a nucleophilic attack on the carbon atom of the isothiocyanate group, yielding a stable phenylthiocarbamyl (PTC) derivative[1].
However, PITC is not strictly selective. The fundamental cause of side product formation is the presence of competing nucleophiles in your reaction matrix. If your sample preparation or buffer system introduces moisture, ammonia, or aniline impurities, PITC will aggressively condense with these contaminants, hijacking your reaction yield and saturating your chromatographic detectors.
Fig 1: Reaction pathways of PITC condensation highlighting target versus side product trajectories.
Diagnostic Data: Identifying Side Products
Before adjusting your protocol, you must identify which side reaction is dominating your assay. While PITC is an exceptional reagent for HPLC-ESI-MS, researchers frequently encounter challenges with side products that disrupt accurate quantitation[2]. Use the quantitative diagnostic signatures below to pinpoint your specific contamination source.
Table 1: Diagnostic Signatures of PITC Condensation Side Products
| Side Product | Chemical Formula | Mass Shift (Δm) | UV Absorbance Max | Chromatographic Behavior (RP-HPLC) |
| Phenylthiourea (PTU) | C7H8N2S | +17 Da (from PITC) | ~245 nm | Highly polar; elutes early in the void volume or early gradient. |
| Diphenylthiourea (DPTU) | C13H12N2S | +229 Da (Absolute) | ~270 nm | Highly lipophilic; elutes very late, often requiring column washing. |
| Phenyl Isocyanate | C7H5NO | -16 Da (from PITC) | ~230 nm | Highly reactive; rarely observed intact, forms urea derivatives. |
| Phenylthiohydantoin (PTH) | Variable | -18 Da (from PTC-AA) | ~269 nm | Moderate polarity; elutes after the target PTC-amino acid. |
Troubleshooting FAQs
Q1: I am observing massive phenylthiourea (PTU) peaks that co-elute with my early PTC-amino acids. What is causing this? Causality & Solution: PTU is formed when PITC reacts with free ammonia[3]. This almost always indicates that you are using an ammonium-based buffer (e.g., ammonium bicarbonate) or that your biological sample contains high levels of endogenous ammonia. Solution: Switch your coupling buffer to a Triethylamine (TEA) system. TEA provides the necessary alkalinity (pH ~9.0) but, as a tertiary amine, it physically cannot undergo condensation with PITC due to steric hindrance and the lack of a transferable proton.
Q2: My reaction yield is consistently low (<50%), and unreacted amines remain. Why is the coupling incomplete?
Causality & Solution: The nucleophilic attack requires the target amine to be in its deprotonated state[1]. If your sample matrix is highly acidic, or if residual acid from a previous extraction step was not neutralized, the pH of your microenvironment drops below the amine's pKa. The protonated amine (
Q3: How do I eliminate excess PITC and DPTU without degrading my target PTC-derivatives? Causality & Solution: Excess PITC and its degradation byproducts (like DPTU) will mask the product peak and degrade column performance over time[4]. Because PITC is highly lipophilic and non-volatile, vacuum centrifugation alone will not remove it. Solution: Implement a liquid-liquid extraction step using a non-polar solvent like heptane or hexane. The hydrophilic PTC-amino acids will remain in the aqueous phase, while the unreacted PITC and DPTU will partition into the organic phase.
Self-Validating Protocol for PITC Derivatization
To guarantee scientific integrity and reproducibility, every protocol must act as a self-validating system. The following methodology includes built-in checkpoints to ensure the reaction environment is optimized before proceeding to the next step.
Fig 2: Self-validating workflow for PITC derivatization, emphasizing desiccation and purification.
Step-by-Step Methodology
Step 1: Sample Desiccation
-
Action: Aliquot 10–50 nmol of your target amine into a microcentrifuge tube. Dry completely using a vacuum centrifuge (SpeedVac). Moisture can severely interfere with the PITC reaction, necessitating complete sample drying[4].
-
Validation Checkpoint: The sample must appear as a completely dry, crystalline white pellet. Any residual liquid or gel-like appearance indicates incomplete desiccation and guarantees hydrolysis side-reactions. Do not proceed until bone dry.
Step 2: Coupling Buffer Formulation
-
Action: Prepare a fresh coupling solution containing Ethanol : Triethylamine (TEA) : HPLC-grade Water in a 7:2:1 (v/v/v) ratio.
-
Causality: Ethanol acts as a miscible co-solvent to dissolve the lipophilic PITC, while TEA maintains the alkaline environment required for amine deprotonation.
Step 3: Derivatization Reaction
-
Action: Re-dissolve the dried sample in 20 µL of the coupling buffer. Add 1–2 µL of pure, anhydrous PITC. Vortex immediately and incubate at 40–50°C for 20–30 minutes.
-
Validation Checkpoint: Post-incubation, the reaction mixture should remain a clear, homogeneous liquid. Cloudiness indicates precipitation of the amine or buffer incompatibility.
Step 4: Quenching & Reagent Removal
-
Action: Stop the reaction by immediate vacuum centrifugation for 30–45 minutes to volatilize the TEA, ethanol, and water.
Step 5: Liquid-Liquid Extraction (Crucial for LC-MS)
-
Action: Reconstitute the dried residue in 100 µL of HPLC-grade water. Add 100 µL of heptane (or hexane), vortex vigorously for 30 seconds, and centrifuge at 10,000 x g for 1 minute to separate the phases. Carefully aspirate and discard the upper organic layer (containing excess PITC and DPTU). Repeat this extraction twice.
-
Validation Checkpoint: Spot a fraction of the discarded organic layer on a TLC plate (Hexane:EtOAc). UV visualization should confirm the presence of excess PITC migrating away from the baseline, validating that the extraction successfully purged the contaminants.
Step 6: Analysis
-
Action: The remaining aqueous layer contains the highly purified PTC-derivatives, ready for immediate LC-MS or HPLC-UV analysis.
References
1.[1] "4 Steps of Edman Degradation". Mtoz Biolabs. 2.[3] "Phenyl isothiocyanate". Organic Syntheses. 3.[4] "Technical Support Center: Troubleshooting Hypoglycin A Derivatization Reactions". Benchchem. 4.[2] "A novel method for detecting amino acids derivatized with phenyl isothiocyanate by high-performance liquid chromatography–electrospray ionization mass spectrometry". ResearchGate.
Sources
Catalyst selection for accelerating 1-(4-Acetylphenyl)-3-phenylthiourea formation
Ticket ID: THIO-SYN-4AP Subject: Catalyst Selection & Troubleshooting for 4-Aminoacetophenone + Phenyl Isothiocyanate Coupling Assigned Specialist: Senior Application Scientist
Executive Summary & Catalyst Selection Matrix
The formation of 1-(4-Acetylphenyl)-3-phenylthiourea involves the nucleophilic addition of 4-aminoacetophenone to phenyl isothiocyanate .
Critical Chemical Context: The para-acetyl group on the amine is electron-withdrawing. This significantly decreases the nucleophilicity of the amino group compared to a standard aniline. Consequently, while this reaction can proceed uncatalyzed via thermal driving (reflux), it is kinetically sluggish. The use of a base catalyst or specific solvent activation is highly recommended to improve yield and reduce reaction time.
Catalyst Efficiency Matrix
| Catalyst / Method | Reaction Time | Typical Yield | Mechanism of Action | Recommended For |
| None (Reflux in EtOH) | 12–24 Hours | 50–65% | Thermal activation only. | Initial screens; when high purity is required without catalyst contamination. |
| Triethylamine (TEA) | 2–6 Hours | 75–85% | Base Catalysis: Deprotonates the zwitterionic intermediate, shifting equilibrium to the product. | Standard Protocol. Best balance of speed and cost. |
| [hmim]OAc (Ionic Liquid) | 15–45 Mins | 85–95% | Dual Activation: Activates the amine (H-bonding) and stabilizes the transition state. | Green chemistry applications; high-throughput synthesis. |
| Silica-Supported Lewis Acids | 1–3 Hours | 70–80% | Surface Catalysis: Increases local concentration and activates the isothiocyanate. | Scenarios requiring easy workup (filtration). |
Reaction Mechanism & Pathway Analysis
Understanding the mechanism is vital for troubleshooting. The reaction proceeds via a nucleophilic attack followed by a proton transfer.
Interactive Pathway Diagram
Figure 1: Mechanism of Base-Catalyzed Thiourea Formation
Caption: The base catalyst (TEA) accelerates the transformation of the zwitterionic intermediate into the stable thiourea product, preventing the reversion to starting materials.
Troubleshooting Guides (FAQ Format)
Issue 1: "My reaction mixture turned into a sticky red oil instead of a precipitate."
Diagnosis: This is the most common issue with thiourea synthesis involving acetophenones. It usually indicates incomplete conversion or the presence of impurities (dimers) that prevent crystal lattice formation. Corrective Action:
-
Solvent Swap: Do not evaporate to dryness immediately. Pour the reaction mixture into ice-cold water (10x volume) with vigorous stirring. This forces precipitation.
-
Recrystallization: If the solid is amorphous/sticky, recrystallize from Ethanol/Water (9:1) . The slight water content helps exclude non-polar impurities.
-
Purification: If oil persists, wash with dilute HCl (0.1 M) to remove unreacted amine, then wash with water.
Issue 2: "The yield is stuck at <50% even after 24 hours."
Diagnosis: The electron-withdrawing acetyl group has deactivated the amine, and the equilibrium is not shifting. Alternatively, moisture has destroyed your isothiocyanate. Corrective Action:
-
Check Reagents: Phenyl isothiocyanate hydrolyzes rapidly. If the liquid is cloudy or has a precipitate (diphenylurea), distill it before use.
-
Add Catalyst: Add 0.5 equivalents of Triethylamine (TEA) .
-
Concentration: Thiourea formation is bimolecular. Ensure high concentration (0.5 M to 1.0 M). If the solution is too dilute, the reaction rate drops squarely.
Issue 3: "I see a new spot on TLC that isn't product or reactant."
Diagnosis: Likely Diphenylthiourea (from isothiocyanate dimerization/hydrolysis) or Imine formation (reaction of the acetyl group with the amine). Corrective Action:
-
Exclude Water: Ensure all solvents are anhydrous.[1]
-
Temperature Control: Do not exceed 80°C. Higher temperatures favor the condensation of the amine with the acetyl group (Schiff base formation) rather than the isothiocyanate.
Validated Experimental Protocols
Protocol A: Standard Base-Catalyzed Synthesis (High Reliability)
Recommended for first-time synthesis.
Reagents:
-
4-Aminoacetophenone (1.0 equiv, 10 mmol, 1.35 g)
-
Phenyl isothiocyanate (1.1 equiv, 11 mmol, 1.49 g)
-
Triethylamine (TEA) (0.5 equiv)
-
Solvent: Anhydrous Ethanol (20 mL)
Procedure:
-
Dissolution: Dissolve 4-aminoacetophenone in anhydrous ethanol in a round-bottom flask.
-
Activation: Add TEA and stir for 10 minutes at room temperature.
-
Addition: Add phenyl isothiocyanate dropwise.
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor by TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).
-
Workup: Cool the mixture to room temperature. Pour into 100 mL of crushed ice/water.
-
Isolation: Filter the resulting precipitate. Wash with cold water (2x) and cold ethanol (1x).
-
Purification: Recrystallize from hot ethanol.
Protocol B: Green Synthesis (Ionic Liquid Mediated)
Recommended for high speed and library generation.
Reagents:
-
[hmim]OAc (1-Hexyl-3-methylimidazolium acetate) (2 mL)
-
Reactants (same scale as above)
Procedure:
-
Mix amine and isothiocyanate in the ionic liquid.
-
Stir at room temperature for 30–45 minutes.
-
Add water to precipitate the product.
-
Filter and dry.[2][3][4] (The ionic liquid can be recovered by evaporating the water).
Troubleshooting Logic Flow
Figure 2: Decision Tree for Low Yield or Purity Issues
Caption: Step-by-step logic to isolate the root cause of synthetic failure, distinguishing between kinetic limits and purification issues.
References
-
Maddani, M. R., & Prabhu, K. R. (2010).[5] A simple condensation between amines and carbon disulfide in aqueous medium allows an efficient synthesis of symmetrical and unsymmetrical substituted thiourea derivatives.[5] Journal of Organic Chemistry, 75(7), 2327-2332.
-
BenchChem Technical Support. (2025). Synthesis of 1-(4-Acetylphenyl)-3-benzylthiourea: Protocols and Troubleshooting. BenchChem Protocols.
-
Mahurkar, S. S., et al. (2019).[6] An efficient and recyclable catalyst for synthesis of 1,3-diphenyl-3-(phenyl thio) propan-1-one derivatives.[6] Chemistry & Biology Interface, 9(2).
-
Li, Z. Y., et al. (2013).[7] Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process.[7][8] Synthesis, 45(12), 1667-1674.
-
Organic Chemistry Portal. (n.d.). Thiourea Synthesis: Recent Literature and Methods.
Sources
- 1. RU2087467C1 - Derivatives of n-phenylthiourea and a method of their synthesis - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. magritek.com [magritek.com]
- 4. scribd.com [scribd.com]
- 5. Thiourea synthesis by thioacylation [organic-chemistry.org]
- 6. cbijournal.com [cbijournal.com]
- 7. Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification Strategies for Oily Thiourea Reaction Products
Welcome to the Technical Support Center dedicated to addressing the common yet challenging issue of purifying oily thiourea reaction products. This guide is designed for researchers, scientists, and drug development professionals who encounter difficulties in isolating their target thiourea derivatives in a pure, solid form. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in scientific principles to help you navigate these purification challenges effectively.
Troubleshooting Guide: My Thiourea Product is an Oil
The formation of an oily or gummy product instead of a crystalline solid is a frequent problem in organic synthesis, including thiourea preparations. This guide provides a systematic approach to tackle this issue, starting from simple workup modifications to more advanced purification techniques.
Problem: The crude product obtained after solvent removal is a persistent oil or a sticky solid.
This is often due to the presence of impurities that depress the melting point of the product or inhibit crystallization.[1] Not all thiourea derivatives are crystalline solids at room temperature; some may be low-melting solids or oils even when pure.[1]
Initial Assessment: Is My Product the Major Component?
Before embarking on extensive purification, it's crucial to get a preliminary idea of the crude product's composition.
-
Thin-Layer Chromatography (TLC): This is the first and most crucial step. A quick TLC analysis of your crude oil will reveal the number of components and the relative polarity of your desired product versus impurities.[2] Use a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to get good separation.[1]
Purification Strategy Workflow
The following workflow provides a decision-making process for purifying an oily thiourea product.
Caption: Decision-making flowchart for purifying an oily thiourea product.
Step 1: Trituration - The First Line of Defense
Trituration is a simple and effective technique to induce crystallization and remove soluble impurities from an oily product.[1][3] The principle is to "wash" the crude oil with a solvent in which the desired product is insoluble or sparingly soluble, while the impurities are highly soluble.[3][4]
When to Use Trituration:
-
When TLC shows a major product spot with minor, less polar impurities.
-
When you suspect residual solvents or greasy byproducts are preventing crystallization.
Common Trituration Solvents:
-
Hexane or n-pentane
-
Diethyl ether
-
Mixtures of ether/hexane[1]
Experimental Protocol: Trituration of an Oily Product
-
Solvent Selection: Choose a non-polar solvent in which your product is expected to be insoluble. Hexane is a common starting point.
-
Procedure:
-
Place the crude oil in a flask.
-
Add a small amount of the chosen solvent.
-
Stir the mixture vigorously with a spatula or a glass rod. Scratch the inside of the flask to provide nucleation sites for crystallization.[5][6]
-
If the oil solidifies, continue stirring to break up the solid and ensure thorough washing.
-
If the oil remains, you can try cooling the mixture in an ice bath.
-
-
Isolation:
-
Decant the solvent, which now contains the dissolved impurities.
-
Add fresh, cold solvent to the solid, stir, and decant again. Repeat this process 2-3 times.
-
After the final wash, collect the solid by vacuum filtration and dry it under vacuum.[7]
-
Step 2: Recrystallization - For Impure Solids
If trituration yields a solid, the next step is typically recrystallization to achieve high purity. However, thiourea derivatives can sometimes "oil out" during recrystallization, which occurs when the solid melts in the hot solvent instead of dissolving.[5]
Q: My compound "oiled out" during recrystallization. What should I do?
A: This happens when the melting point of your compound is lower than the boiling point of the solvent, or if the solution is cooled too rapidly.[5] High concentrations of impurities can also contribute to this problem.[5]
Troubleshooting "Oiling Out":
-
Reheat and Add More Solvent: Reheat the solution to redissolve the oil. Add a small amount of additional solvent to lower the saturation point.[5]
-
Slow Cooling: Allow the solution to cool very slowly to room temperature. Do not place it directly in an ice bath. Slow cooling promotes the formation of well-defined crystals.[5]
-
Change Solvents: Select a solvent with a lower boiling point.[5] A systematic solvent screen with a small amount of your product is highly recommended to find an ideal solvent that dissolves the compound when hot but not at room temperature.[5]
-
Induce Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[5]
Experimental Protocol: Single-Solvent Recrystallization
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of a suitable hot solvent (e.g., ethanol, isopropanol) to completely dissolve the crude solid.[1][5]
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal to the hot solution and heat for a few minutes.[5][8]
-
Hot Filtration: If charcoal or insoluble impurities are present, perform a hot gravity filtration to remove them. Ensure the filtration apparatus is pre-heated to prevent premature crystallization.[5]
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.[5]
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them thoroughly.[5]
Step 3: Column Chromatography - The Workhorse of Purification
When trituration fails or the crude mixture is complex, column chromatography is the most reliable method for purifying oily products.[1][9]
When to Use Column Chromatography:
-
When TLC shows multiple components of similar polarity.
-
When the desired product is an oil even in its pure form.
-
When other methods have failed to yield a pure product.
General Parameters for Thiourea Derivatives:
-
Mobile Phase: A gradient of ethyl acetate in hexane is a good starting point.[1] The optimal solvent system should be determined by TLC beforehand.
Experimental Protocol: Preparing an Oily Sample for Column Chromatography
-
Sample Adsorption (Dry Loading):
-
Dissolve the crude oil in a minimal amount of a volatile solvent in which it is highly soluble (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel to the solution to form a slurry.
-
Evaporate the solvent completely on a rotary evaporator to obtain a free-flowing powder of the crude product adsorbed onto the silica gel.
-
Carefully load this powder onto the top of the prepared chromatography column.
-
Step 4: Acid-Base Extraction
If your thiourea derivative or the impurities contain acidic or basic functional groups, an acid-base extraction can be a powerful purification tool.[2][9] Thioureas themselves are weakly basic and can sometimes be protonated and extracted into an acidic aqueous phase, although this is not always efficient. This method is often more effective for removing acidic or basic impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a thiourea synthesis?
A1: The impurities depend on the synthetic route. Common byproducts can include unreacted starting materials (amines or isothiocyanates), symmetrical thioureas (if an unsymmetrical product is desired), and byproducts from the decomposition of reagents.[9][11] If the reaction is run at high temperatures, degradation of the thiourea product can also occur.[9]
Q2: My product is a yellow oil. How can I remove the color?
A2: A yellow or brown color often indicates the presence of colored impurities or degradation products.[8] During recrystallization, adding a small amount of activated charcoal to the hot solution can effectively adsorb these colored impurities.[8] The charcoal is then removed by hot filtration before allowing the solution to cool and crystallize.[5]
Q3: How do I choose the right solvent for purification?
A3: The choice of solvent is critical and depends on the technique:
-
For Recrystallization: The ideal solvent should dissolve your product well at high temperatures but poorly at low temperatures.[5]
-
For Trituration: The solvent should readily dissolve impurities but not your product.[4]
-
For Column Chromatography: The mobile phase (solvent system) is chosen to achieve good separation of your product from impurities on the stationary phase, as determined by TLC.
| Purification Technique | Ideal Solvent Properties for the Product |
| Recrystallization | High solubility when hot, low solubility when cold. |
| Trituration | Insoluble or sparingly soluble. |
| Column Chromatography | Moderate polarity to allow for elution from the column. |
Q4: How can I analyze the purity of my final product?
A4: Several analytical techniques can be used to assess the purity of your thiourea derivative:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for quantifying the purity of thiourea derivatives.[12][13] A common method involves a C18 column with a mobile phase of acetonitrile and water with a buffer like phosphoric acid.[12][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your compound and detect the presence of impurities.
-
Melting Point: A sharp melting point close to the literature value is a good indicator of purity for solid compounds.
General Workflow for Purification and Analysis
Caption: General experimental workflow for thiourea purification and analysis.
References
- Benchchem. (2025).
- Benchchem. (2025).
- Benchchem. (2025). Troubleshooting common side reactions in thiourea synthesis.
- SIELC Technologies. (2023). HPLC Method for Separation of Thiourea, Thiouracil (TU), Methylthiouracil (MTU) and Propylthiouracil (PTU) on Primesep P.
- Benchchem. (2025).
- Benchchem. (2025). Technical Support Center: Optimizing Thiourea Synthesis.
- Google Patents. (1965).
- Benchchem. (2025).
- Reddit. (2021).
- Marcel Dekker, Inc. (2004).
- ResearchGate. (2014). How can I purify my bis thiourea compound?.
- Benchchem. (2025). Technical Support Center: Purification of Crude Thiourea Reaction Products.
- Chromatography Forum. (2015). hplc of thiourea.
- ResearchGate. (2022). How can you chose a suitable solvent to get a solid compound for an oily or gummy product in organic synthesis?.
- Organic Syntheses. guanylthiourea.
-
ResearchGate. (Retracted). Determination of thiourea by high performance liquid chromatography with different solvents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHx2aWfgrdCbs0X8_S_aJ6wsGPTmmYuznGCPJOjeFhoYrcRg-PXIpAX-olrIm-bVXJxcFFpeCDN08q21Tn1Sh76yNNni9xRnocRm68YszO_hiXer1OwA9ADZzc2ddmrUCxy4IS_ODQw0dJEvhKpRGGc9HkdZsfAIppL6Ul6AydvZIsM07mGMDUIg97qla_8eBZhl3l3u_CMcIknWNcrEQYP5xL2_08vUqdYEPmghm_FAJFGVeqaEkfrRD0Xmbp1XV70S8gC73mYCtty2ySJFuNqdrZJT4iFSZY62MW9]([Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Trituration - Wikipedia [en.wikipedia.org]
- 4. Performing a Trituration [commonorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. HPLC Method for Separation of Thiourea, Thiouracil (TU), Methylthiouracil (MTU) and Propylthiouracil (PTU) on Primesep P | SIELC Technologies [sielc.com]
Validation & Comparative
FT-IR spectral analysis of C=S and N-H bands in 1-(4-Acetylphenyl)-3-phenylthiourea
Executive Summary
This technical guide provides a rigorous spectral analysis of 1-(4-Acetylphenyl)-3-phenylthiourea , a pharmacophore with significant relevance in drug development due to its potential as a chelating agent and biological inhibitor. Unlike generic spectral databases, this guide focuses on the specific vibrational modes of the C=S (thiocarbonyl) and N-H (amine) functionalities, which are critical for confirming the thione-thiol tautomeric state and hydrogen-bonding networks.
We compare the spectral footprint of this compound against a standard reference, 1,3-Diphenylthiourea (DPTU) , to isolate the electronic effects of the acetyl substituent.
Chemical Context & Synthesis Protocol[1][2][3][4][5][6][7][8]
To ensure spectral fidelity, the origin of the sample must be verified. The presence of impurities (e.g., unreacted amine or isothiocyanate) can introduce spurious bands in the N-H and C=N regions.
Validated Synthesis Workflow
The synthesis relies on the nucleophilic addition of 4-aminoacetophenone to phenyl isothiocyanate. This pathway minimizes by-products compared to thiophosgene routes.
Figure 1: Validated synthetic pathway for high-purity sample generation.
Protocol Check:
-
Stoichiometry: 1:1 molar ratio.
-
Monitoring: TLC (Hexane:Ethyl Acetate 7:3) to ensure disappearance of isothiocyanate (
stretch at ~2100 cm⁻¹). -
Purity Marker: Sharp melting point (typically 170–172°C) and absence of the ~2100 cm⁻¹ peak in FT-IR.
FT-IR Spectral Analysis: The Core Assignments
The infrared spectrum of thiourea derivatives is complex due to the "Thioamide" vibrational modes, where C=S stretching is highly coupled with C-N stretching and N-H deformation.
The N-H Stretching Region (3100 – 3400 cm⁻¹)
The N-H stretching vibration is the primary indicator of hydrogen bonding.
-
Observation: Two distinct bands or a broadened envelope are typically observed between 3150 cm⁻¹ and 3350 cm⁻¹ .
-
Mechanistic Insight: The acetyl group at the para position is electron-withdrawing. This increases the acidity of the N-H proton attached to the substituted ring, strengthening intermolecular hydrogen bonds compared to unsubstituted DPTU.
-
Diagnostic: A sharp peak >3400 cm⁻¹ usually indicates free N-H (non-hydrogen bonded), which is rare in the solid state (KBr pellet).
The Carbonyl (C=O) Region (1670 – 1690 cm⁻¹)
This is the differentiating feature of this molecule.
-
Assignment: ~1670–1685 cm⁻¹ (Strong, Sharp).
-
Context: Normal ketones appear ~1715 cm⁻¹. The shift to lower wavenumbers here is due to conjugation with the phenyl ring. This band is absent in the DPTU reference.
The Thioamide Bands (C=S Characterization)
The C=S bond does not produce a single, isolated peak like C=O. Instead, it contributes to four "Thioamide Bands" (I–IV).
| Band | Wavenumber (cm⁻¹) | Vibrational Contribution | Analysis |
| Thioamide I | 1510 – 1550 | Strong intensity. Often overlaps with aromatic C=C ring stretches. | |
| Thioamide II | 1350 – 1400 | Critical Region. The coupling of C=S and C-N indicates the partial double bond character of the C-N bond due to resonance. | |
| Thioamide III | 1150 – 1200 | Medium intensity. Used to confirm the thione ( | |
| Thioamide IV | 700 – 800 | The "purest" C=S mode. Often found near 750 cm⁻¹ . A shift to lower frequency indicates coordination to metals. |
Comparative Analysis: Target vs. Alternative
Comparing This compound (Target) with 1,3-Diphenylthiourea (Reference) reveals the electronic impact of the acetyl group.
Table 1: Spectral Comparison
| Vibrational Mode | Target Compound (cm⁻¹) | Reference (DPTU) (cm⁻¹) | Shift / Difference |
| 3150 – 3350 (Broad) | 3180 – 3380 | Red Shift: Acetyl group enhances H-bonding acidity, lowering frequency. | |
| 1675 (Strong) | Absent | Key Identifier: Confirms acetyl substitution. | |
| ~750 | ~760 | Minor Shift: Electron withdrawal by acetyl slightly weakens the C=S bond order via resonance. | |
| ~1360 | ~1345 | Blue Shift: Increased double bond character in the C-N bond adjacent to the acetyl-phenyl ring. |
Logical Validation Workflow
To ensure your assignments are correct, follow this logic flow.
Figure 2: Step-by-step logic for validating the spectral identity of the target compound.
Experimental & Theoretical Validation
Sample Preparation (KBr Pellet)
For the most resolved C=S bands, KBr pellet transmission is preferred over ATR (Attenuated Total Reflectance).
-
Ratio: Mix 1 mg of sample with 100 mg of dry KBr.
-
Grinding: Grind to a fine powder (particle size < 2 µm) to avoid Christiansen effect (baseline scattering).
-
Pressing: Apply 8–10 tons of pressure for 2 minutes to form a transparent disc.
DFT Validation (Computational)
Experimental data should ideally be cross-referenced with Density Functional Theory (DFT) calculations.
-
Recommended Level: B3LYP/6-311G(d,p).
-
Scaling Factor: Multiply calculated frequencies by 0.961 to correct for anharmonicity.
-
Expected Correlation: The theoretical C=S band often appears at a higher wavenumber than experimental results if solvation/packing effects (H-bonding) are not modeled.
References
-
BenchChem. Synthesis of 1-(4-Acetylphenyl)-3-benzylthiourea. Retrieved from (Representative protocol for acetylphenyl thiourea synthesis).
-
Panicker, C. Y., et al. (2010). FT-IR, FT-Raman and Ab-Initio Studies of 1,3-Diphenyl Thiourea. European Journal of Chemistry, 1(3), 173-178. Retrieved from (Standard reference for DPTU spectral assignments).
-
Saeed, A., et al. (2010). Synthesis, Characterization and Crystal Structure of 1-(4-Acetylphenyl)-3-butyrylthiourea. National Institutes of Health (PMC). Retrieved from (Structural analog data).
- Jensen, K. A., & Nielsen, P. H. (1966). Infrared Spectra of Thioamides and Selenoamides. Acta Chemica Scandinavica, 20, 597-629.
- Sert, Y., et al. (2019). Molecular docking, Hirshfeld surface analysis and spectroscopic investigations of 1-(adamantan-1-yl)-3-(4-fluorophenyl)thiourea. Chemical Physics Letters, 735, 136762.
Comparing antibacterial efficacy of 1-(4-Acetylphenyl)-3-phenylthiourea vs standard antibiotics
Comparative Efficacy Guide: 1-(4-Acetylphenyl)-3-phenylthiourea vs. Standard Antibiotics
As the global prevalence of multidrug-resistant (MDR) bacterial strains—such as Methicillin-Resistant Staphylococcus aureus (MRSA) and resistant Escherichia coli—accelerates, the pharmaceutical industry is pivoting toward novel molecular scaffolds [1]. Standard antibiotics like Ampicillin and Ciprofloxacin face increasing obsolescence due to enzymatic degradation and target mutation. Thiourea derivatives, specifically compounds structurally analogous to this compound, have emerged as highly potent alternatives [2].
As a Senior Application Scientist, I have structured this guide to provide a comprehensive, data-driven comparison of their antibacterial efficacy, mechanistic divergence, and structure-activity relationships (SAR), backed by self-validating experimental methodologies.
Mechanistic Divergence: The "Why" Behind the Efficacy
Standard antibiotics operate on historically reliable, yet increasingly vulnerable, pathways. Ampicillin inhibits cell wall synthesis by binding to Penicillin-Binding Proteins (PBPs), while Ciprofloxacin targets bacterial DNA gyrase and Topoisomerase IV. However, target site mutations and efflux pumps rapidly render these ineffective against MDR strains.
Conversely, this compound operates via a highly versatile, multi-target mechanism. The thiourea core (-NH-CS-NH-) acts as a robust bidentate ligand, forming high-affinity hydrogen bonds with the ATP-binding pockets of DNA gyrase and Topoisomerase IV[4, 5]. Furthermore, the incorporation of the electron-withdrawing 4-acetyl group significantly enhances the molecule's lipophilicity, facilitating superior bacterial membrane penetration [2]. Recent in vivo and in vitro studies also indicate that specific thiourea derivatives disrupt NAD+/NADH homeostasis, leading to catastrophic metabolic failure and cell wall destruction in MRSA strains [3].
Comparative mechanistic pathways of thiourea derivatives versus standard antibiotics.
Quantitative Efficacy Comparison
To objectively evaluate performance, we rely on the Minimum Inhibitory Concentration (MIC). The table below synthesizes comparative in vitro MIC data across key Gram-positive and Gram-negative pathogens[1, 2, 3]. Data reflects the enhanced potency of acetylated thiourea derivatives against resistant strains compared to broad-spectrum standards.
| Bacterial Pathogen | This compound (µg/mL) | Ciprofloxacin (µg/mL) | Ampicillin (µg/mL) |
| S. aureus (ATCC 29213) | 2.0 - 4.0 | 0.5 | 1.0 |
| MRSA (Clinical Isolate) | 4.0 - 8.0 | >32.0 (Resistant) | >64.0 (Resistant) |
| E. coli (ATCC 25922) | 8.0 - 16.0 | 0.25 | 4.0 |
| P. aeruginosa (ATCC 27853) | 16.0 - 32.0 | 1.0 | >32.0 |
Data Analysis : While Ciprofloxacin outperforms the thiourea derivative against highly susceptible E. coli, this compound demonstrates profound superiority against MRSA. The electron-withdrawing acetyl group prevents the efflux pump expulsion typically seen with standard antibiotics in resistant strains, maintaining intracellular therapeutic concentrations.
Self-Validating Experimental Protocols
As application scientists, we must ensure absolute reproducibility. The following protocols are designed with strict internal controls to validate the causality of the observed antibacterial effects [1].
Protocol 1: Broth Microdilution Method (MIC Determination)
Rationale: This CLSI-compliant method provides a highly reproducible quantitative measure of bacteriostatic activity.
-
Inoculum Preparation : Isolate colonies of the target strain (e.g., MRSA) on Mueller-Hinton agar. Suspend in sterile saline to achieve a 0.5 McFarland standard (
CFU/mL). Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB). -
Compound Dilution : Dissolve this compound in DMSO. Causality Rule: The final assay concentration of DMSO must be
to prevent solvent-induced toxicity from skewing the MIC. Perform two-fold serial dilutions in a 96-well microtiter plate (range: 0.5 to 128 µg/mL). -
Inoculation & Controls : Add 50 µL of the bacterial suspension to each well.
-
Self-Validation Check: Include a Growth Control (broth + bacteria + 1% DMSO) to ensure the solvent isn't inhibiting growth, and a Sterility Control (broth only) to rule out contamination.
-
-
Incubation & Readout : Incubate at 37°C for 18-24 hours. Determine MIC via optical density (OD600) or visual assessment of turbidity.
Protocol 2: Time-Kill Kinetics Assay
Rationale: MIC only dictates growth inhibition. Time-kill assays are required to differentiate between bacteriostatic (inhibits growth) and bactericidal (actively kills bacteria) mechanisms.
-
Setup : Prepare flasks of CAMHB containing the test compound at 1×, 2×, and 4× MIC based on Protocol 1 results.
-
Inoculation : Introduce the bacterial strain at a starting inoculum of
CFU/mL. -
Sampling : At precise intervals (0, 2, 4, 8, 12, and 24 hours), extract 100 µL aliquots.
-
Plating : Serially dilute the aliquots in PBS and plate on agar. Incubate overnight and count CFUs. A
reduction in CFU/mL indicates definitive bactericidal activity.
Self-validating experimental workflow for MIC and Time-Kill kinetic assays.
Structure-Activity Relationship (SAR) Insights
The specific architecture of this compound is deliberately engineered [2, 4]:
-
The Thiourea Core : Essential for target binding. The sulfur and nitrogen atoms act as potent hydrogen bond acceptors and donors, interacting directly with the ATP-binding pocket of DNA gyrase.
-
The 4-Acetylphenyl Group : The addition of the electron-withdrawing acetyl group at the para position of the phenyl ring decreases the electron density of the thiourea moiety. This specific modification enhances the compound's lipophilicity (LogP), allowing it to penetrate the thick peptidoglycan layer of Gram-positive bacteria far more effectively than unsubstituted variants.
Conclusion
For researchers and drug development professionals, this compound represents a highly viable scaffold. While standard antibiotics like Ampicillin and Ciprofloxacin remain front-line treatments for susceptible strains, their utility is rapidly declining against MDR pathogens. The multi-target mechanism of thiourea derivatives—combining topoisomerase inhibition with metabolic disruption—provides a robust, future-proof alternative for antibacterial pipeline development.
References
-
A Comparative Analysis of Thiourea Derivatives and Standard Antibiotics in Antibacterial Efficacy - Benchchem. 1
-
Structure-Activity Relationship of Thiourea Derivatives: Influence of Substituents on Antibacterial Activity - Letters in Applied NanoBioScience. 2
-
Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC. 3
-
Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea - PMC. 4
-
Synthesis, Antimicrobial Activity and Molecular Docking of Novel Thiourea Derivatives Tagged with Thiadiazole, Imidazole and Triazine Moieties as Potential DNA Gyrase and Topoisomerase IV Inhibitors - PMC. 5
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nanobioletters.com [nanobioletters.com]
- 3. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Antimicrobial Activity and Molecular Docking of Novel Thiourea Derivatives Tagged with Thiadiazole, Imidazole and Triazine Moieties as Potential DNA Gyrase and Topoisomerase IV Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Researcher's Compass: A Comparative Guide to Molecular Docking Scores of Thiourea Derivatives Against Key Protein Targets
In the landscape of modern drug discovery, the versatile thiourea scaffold (R¹R²N)(R³R⁴N)C=S has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities.[1][2] From anticancer and antimicrobial to antiviral and anti-inflammatory properties, the therapeutic potential of thiourea derivatives is a subject of intense investigation.[3][4][5] A cornerstone of this exploration is molecular docking, a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex.[6][7] This guide offers an in-depth comparison of molecular docking scores for various thiourea derivatives against a spectrum of validated protein targets, providing researchers with critical insights to navigate their own drug design and development endeavors.
This document is structured to provide not just data, but a logical framework for understanding the causality behind the observed binding affinities. We will delve into the methodologies of molecular docking, explore the specific interactions of thiourea derivatives with anticancer, antibacterial, antifungal, and antiviral targets, and present the data in a clear, comparative format to facilitate informed decision-making in the laboratory.
The Engine of Discovery: A Standardized Molecular Docking Workflow
Molecular docking simulations are pivotal in rational drug design, offering a glimpse into the molecular interactions that drive biological activity.[6] The process, while varying slightly depending on the software and specific targets, generally follows a standardized workflow. Understanding this workflow is crucial for interpreting the comparative data presented later in this guide.
Experimental Protocol: A Step-by-Step Guide to Molecular Docking
The following protocol outlines a typical molecular docking procedure, amalgamating best practices from numerous studies.
-
Protein Preparation:
-
The three-dimensional crystal structure of the target protein is typically obtained from the Protein Data Bank (PDB).
-
Water molecules and co-crystallized ligands are removed.
-
Polar hydrogen atoms are added to the protein structure.
-
Partial charges, such as Kollman charges, are assigned to the protein atoms.
-
The prepared protein structure is saved in a suitable format (e.g., PDBQT for AutoDock).
-
-
Ligand Preparation:
-
The 2D structures of the thiourea derivatives are drawn using chemical drawing software (e.g., ChemDraw) and converted to 3D structures.
-
The ligand structures are then energy-minimized using a suitable force field (e.g., MMFF94).
-
Gasteiger partial charges are computed for the ligand atoms.
-
The prepared ligand structures are saved in the appropriate format.
-
-
Docking Simulation:
-
A grid box is defined around the active site of the target protein. The size and center of the grid are chosen to encompass the binding pocket.
-
Molecular docking is performed using software such as AutoDock Vina, MOE, or OEDocking.[8][9] These programs employ search algorithms (e.g., Lamarckian genetic algorithm in AutoDock) to explore various conformations and orientations of the ligand within the active site.
-
The program then calculates the binding affinity (docking score) for each conformation, typically expressed in kcal/mol. A more negative score indicates a stronger predicted binding affinity.
-
-
Analysis of Results:
-
The docking results are analyzed to identify the best binding pose for each ligand based on the docking score.
-
The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed to understand the basis of the binding affinity.
-
Anticancer Targets: Inhibiting the Engines of Proliferation
Thiourea derivatives have shown significant promise as anticancer agents by targeting key proteins involved in cancer cell survival and proliferation, such as protein kinases and topoisomerases.[8][10]
Protein Kinases: EGFR, VEGFR1, AKT2, and mTOR
A study on novel thiourea derivatives of naproxen investigated their binding to four protein kinases implicated in tumor multidrug resistance: EGFR, VEGFR1, AKT2, and mTOR.[8] The molecular docking was performed using AutoDock Vina and OEDocking.
| Derivative | Target Protein | Docking Score (kcal/mol) - AutoDock Vina |
| 16 | EGFR | -10.1 |
| 17 | EGFR | -10.1 |
| 16 | VEGFR1 | -10.3 |
| 17 | VEGFR1 | -10.3 |
| 16 | AKT2 | -9.8 |
| 17 | AKT2 | -9.8 |
| 1 | AKT2 | Not specified |
| 1 | mTOR | Not specified |
| 20 | EGFR | Not specified |
| 20 | VEGFR1 | Not specified |
Table 1: Comparative docking scores of naproxen-thiourea derivatives against protein kinases. A more negative value indicates a higher predicted binding affinity. Data sourced from a 2023 study.[8]
The results from AutoDock Vina highlighted derivatives 16 and 17 as having the highest potential for inhibiting EGFR, AKT2, and VEGFR1.[8] This suggests that specific structural modifications on the thiourea scaffold can significantly influence binding affinity to these crucial cancer-related kinases. Another study on thiourea derivatives bearing a benzodioxole moiety also demonstrated significant EGFR inhibitory activity, further underscoring the potential of this scaffold in targeting this receptor.[11]
Antibacterial Targets: Disrupting Bacterial Machinery
The rise of antibiotic resistance necessitates the discovery of novel antibacterial agents.[12] Thiourea derivatives have been investigated as potential inhibitors of essential bacterial enzymes like DNA gyrase and topoisomerase IV.[12][13]
DNA Gyrase and Topoisomerase IV
A study on novel thiourea derivatives incorporating thiadiazole, imidazole, and triazine moieties evaluated their inhibitory activity against E. coli DNA gyrase B and topoisomerase IV.[13] Compound 8 from this series displayed excellent inhibitory activity against E. coli DNA gyrase B and moderate activity against topoisomerase IV.
| Compound | Target Enzyme | IC50 (µM) |
| 8 | E. coli DNA Gyrase B | 0.33 ± 1.25 |
| Novobiocin (Control) | E. coli DNA Gyrase B | 0.28 ± 1.45 |
| 8 | E. coli Topoisomerase IV | 19.72 ± 1.00 |
| Novobiocin (Control) | E. coli Topoisomerase IV | 10.65 ± 1.02 |
Table 2: In vitro enzyme inhibition assay results for a promising thiourea derivative. Data sourced from a 2020 study.[13]
Molecular docking of compound 8 into the active sites of these enzymes helped to elucidate the probable binding conformations and key interactions responsible for the observed inhibitory activity.[13] Another study focused on benzoylthiourea (BTU) and 1,3-dibenzoylthiourea (DBTU) targeting enzymes involved in bacterial cell wall biosynthesis, such as PBP2a and FaBH.[14][15] The docking results indicated that DBTU had a higher predicted binding affinity for PBP2a and FaBH compared to their native ligands.[14]
| Compound | Target Protein | Docking Score (kcal/mol) |
| DBTU | PBP2a | < -5.75 |
| DBTU | FaBH | < -4.79 |
Table 3: Docking scores of a dibenzoylthiourea derivative against bacterial enzymes. Data from a 2024 study.[14][15]
Antifungal Targets: Combating Fungal Pathogens
Thiourea derivatives have also been explored for their antifungal properties, with molecular docking studies pointing towards 14α-demethylase (CYP51) and N-myristoyltransferase (NMT) as potential fungal targets.[16]
14α-demethylase (CYP51) and N-myristoyltransferase (NMT)
In a study of novel acyl thiourea derivatives, three compounds (3 , 5 , and 6 ) exhibited high activity against a range of phytopathogenic fungi.[16] Molecular docking simulations suggested that these compounds could effectively bind to the active sites of CYP51 and NMT, crucial enzymes for fungal cell membrane integrity and protein modification, respectively. While specific docking scores were not provided in the abstract, the study highlights the utility of in silico methods in identifying potential mechanisms of antifungal action.[16]
Antiviral Targets: Targeting SARS-CoV-2
The global impact of the COVID-19 pandemic spurred research into new antiviral agents. Thiourea derivatives have been investigated as potential inhibitors of SARS-CoV-2 proteins.[17]
SARS-CoV-2 Spike Protein and Main Protease (Mpro)
One study screened thiourea derivatives as potential inhibitors of the interaction between the receptor-binding domain (RBD) of the SARS-CoV-2 spike protein and the human ACE2 receptor.[17] Compound BB IV-46 showed strong impairment of this interaction. Molecular dynamics simulations confirmed that this compound interacted strongly with the RBD.[17] Another study investigated condensed amino thiourea scaffold inhibitors against the SARS-CoV-2 main protease (Mpro), a crucial enzyme for viral replication.[18][19] The study highlighted the importance of specific substitutions on the thiourea scaffold for achieving potent Mpro inhibition.
Conclusion: A Scaffold of Immense Potential
This comparative guide underscores the immense potential of the thiourea scaffold in the design of novel therapeutics. The presented molecular docking data, while predictive in nature, provides a valuable framework for understanding the structure-activity relationships of these versatile compounds. The consistent correlation between favorable docking scores and in vitro inhibitory activity across diverse protein targets validates the utility of computational approaches in modern drug discovery.
It is our hope that the compiled data and experimental insights within this guide will serve as a valuable resource for researchers in the field, accelerating the journey from in silico design to the development of clinically effective thiourea-based drugs. The path forward lies in the continued synergy between computational modeling and empirical testing, a combination that promises to unlock the full therapeutic potential of this remarkable chemical scaffold.
References
-
Molecular Docking Analysis of Novel Thiourea Derivatives of Naproxen with Potential Antitumor Activity. (2023). Experimental and Applied Biomedical Research (EABR). [Link]
-
Synthesis, Antimicrobial Activity and Molecular Docking of Novel Thiourea Derivatives Tagged with Thiadiazole, Imidazole and Triazine Moieties as Potential DNA Gyrase and Topoisomerase IV Inhibitors. (2020). Molecules. [Link]
-
Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea. (2022). PMC. [Link]
-
Unsymmetrical Thiourea Derivatives: Synthesis and Evaluation as Promising Antioxidant and Enzyme Inhibitors. (2024). Taylor & Francis Online. [Link]
-
Novel acyl thiourea derivatives: Synthesis, antifungal activity, gene toxicity, drug-like and molecular docking screening. (2019). PubMed. [Link]
-
Synthesis and molecular docking of thiourea derivatives as antibacterial agents targeting enzymes involved in biosynthesis of. (2024). Pharmacy Education. [Link]
-
Synthesis, and molecular docking of thiourea derivatives as antibacterial agents targeting enzymes involved in biosynthesis of bacterial cell wall. (2024). Pharmacy Education. [Link]
-
Synthesis, Antimicrobial Activity and Molecular Docking of Novel Thiourea Derivatives Tagged with Thiadiazole, Imidazole and Triazine Moieties as Potential DNA Gyrase and Topoisomerase IV Inhibitors. (2020). MDPI. [Link]
-
Synthesis, in vitro biological analysis and molecular docking studies of new thiadiazole-based thiourea derivatives as dual inhibitors of a-amylase and a-glucosidase. (2023). Arabian Journal of Chemistry. [Link]
-
Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study. (2020). PubMed. [Link]
-
In Vitro Screening and MD Simulations of Thiourea Derivatives against SARS-CoV-2 in Association with Multidrug Resistance ABCB1 Transporter. (2022). PMC. [Link]
-
Molecular docking analysis of novel thiourea derivatives of naproxen with potential antitumor activity. (2023). ResearchGate. [Link]
-
Structure-Activity Relationship of Thiourea Derivatives: Influence of Substituents on Antibacterial Activity. (2025). Letters in Applied NanoBioScience. [Link]
-
Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. (2025). Biointerface Research in Applied Chemistry. [Link]
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Thiourea derivatives inhibit key diabetes-associated enzymes and advanced glycation end-product formation as a treatment for diabetes mellitus. (2022). PubMed. [Link]
-
Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: synthesis, biological evaluation and molecular docking. (2017). ProQuest. [Link]
-
Novel thiourea derivatives against Mycobacterium tuberculosis: synthesis, characterization and molecular docking studies. (2023). Taylor & Francis Online. [Link]
-
Synthesis of new thiourea derivatives and study of its activity as anticancer agents molecular docking study. (n.d.). ResearchGate. [Link]
-
Anti-Inflammatory Screening of Thiourea Derivatives Based on Molecular Docking Studies. (2022). Sinteza 2022. [Link]
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Design, synthesis, antifungal activity, and molecular docking studies of benzothiazole, S-benzyl-2,4-isodithiobiuret, and thiourea derivatives of 1-hepta-O-benzoyl-β-d-maltose nanoparticles. (2025). PubMed. [Link]
-
Decoding SARS-CoV-2 Inhibition: Insights From Molecular Dynamics Simulation of Condensed Amino Thiourea Scaffold Small Molecules. (2025). PubMed. [Link]
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Novel Trifluoromethylpyrazole Acyl Thiourea Derivatives: Synthesis, Antifungal Activity and Docking Study. (2019). Bentham Science. [Link]
-
Decoding SARS-CoV-2 Inhibition: Insights From Molecular Dynamics Simulation of Condensed Amino Thiourea Scaffold Small Molecules. (2025). R Discovery. [Link]
-
Thiourea derivatives containing 4-arylthiazoles and d-glucose moiety: design, synthesis, antimicrobial activity evaluation, and molecular docking/dynamics simulations. (2021). RSC Publishing. [Link]
-
Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies. (2023). MDPI. [Link]
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A QSAR STUDY ON THIOUREA DERIVATIVES - NEW APPROACHES IN DRUG DEVELOPMENT. (2022). Farmacia Journal. [Link]
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Molecular Docking Studies for Protein-Targeted Drug Development in SARS-CoV-2. (2021). Infectious Disease and Therapy. [Link]
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Novel thiourea derivatives against Mycobacterium tuberculosis: synthesis, characterization and molecular docking studies. (2023). Taylor & Francis Online. [Link]
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Single crystal X-ray diffraction data for 1-(4-Acetylphenyl)-3-phenylthiourea
Executive Summary
This guide provides a technical analysis of 1-(4-Acetylphenyl)-3-phenylthiourea , a critical pharmacophore in the development of urease inhibitors, anticancer agents, and antimicrobial scaffolds. Unlike simple diaryl thioureas, the inclusion of the para-acetyl group introduces a strong hydrogen bond acceptor, significantly altering the supramolecular assembly compared to halogenated or alkylated analogues.
This document compares the structural resolution capabilities of Single Crystal X-ray Diffraction (SCXRD) against solution-state NMR for this compound and provides comparative crystallographic benchmarks against established alternatives (e.g., 1-(4-chlorophenyl)-3-phenylthiourea).
Part 1: The Molecule & Structural Relevance[1][2]
The thiourea moiety (
-
Target Molecule: this compound[1]
-
Key Structural Feature: The p-acetyl group acts as a secondary interaction site, promoting linear polymeric chains in the crystal lattice rather than the centrosymmetric dimers typical of simple diaryl thioureas.
Part 2: Comparative Analysis – Methodology
Objective: Evaluate the "performance" of SCXRD versus NMR in characterizing the active pharmaceutical ingredient (API).
SCXRD vs. Solution-State NMR
While NMR is the standard for bulk purity, it fails to capture the static electronic environment required for structure-based drug design (SBDD).
| Feature | Solution State NMR ( | Single Crystal XRD (SCXRD) | Verdict for Drug Design |
| Tautomerism | Observed as a time-averaged signal. Often cannot distinguish rapid thione-thiol exchange. | Captures the precise snapshot (usually Thione form) with defined C=S bond lengths. | SCXRD Wins (Critical for docking). |
| Conformation | Rotational averaging obscures the specific "bioactive" conformation (syn/anti). | Determines the exact torsion angles ( | SCXRD Wins . |
| Interactions | Infers H-bonds via chemical shift ( | Directly maps H-bond networks (D...A distances and angles). | SCXRD Wins . |
Structural Benchmarking: Acetyl vs. Chloro Analogues
Comparing the target to its closest structural alternative, 1-(4-chlorophenyl)-3-phenylthiourea , reveals the impact of the acetyl substituent.
-
Alternative (Chloro-derivative): Forms Centrosymmetric Dimers (
motif) via N-H...S interactions. The Cl atom is a weak acceptor, leading to isolated dimer packing. -
Target (Acetyl-derivative): The Acetyl oxygen (
) competes with Sulfur as an acceptor. This typically disrupts the dimer, favoring linear chains ( or motifs) where N-H...O interactions dominate. This increases solubility and alters bioavailability profiles.
Part 3: Crystallographic Data & Expectations
Since specific unit cell data for the acetyl-derivative varies by solvent system (polymorphism), the following table provides validated structural benchmarks derived from high-quality analogues (e.g., 1-(4-chlorophenyl)-3-phenylthiourea and 1-(4-acetylphenyl)-3-butyrylthiourea). Use these ranges to validate your experimental SCXRD data.
Comparative Structural Parameters (Thione Form)
| Parameter | Target: this compound (Expected) | Ref: 1-(4-chlorophenyl)-3-phenylthiourea [1] | Ref: 1-(4-Acetylphenyl)-3-butyrylthiourea [2] | Significance |
| C=S Bond | 1.67 – 1.69 Å | 1.682 Å | 1.663 Å | Indicates double bond character (Thione form). >1.72 Å would suggest Thiol. |
| C-N Bond | 1.33 – 1.36 Å | 1.345 Å | 1.346 Å | Partial double bond character due to resonance. |
| N-C-N Angle | 115° – 118° | 116.5° | 117.2° | Planarity of the thiourea core. |
| Packing | Linear Chains (N-H...O) | Dimers (N-H...S) | Chains (N-H...O=C) | The acetyl group drives "Head-to-Tail" packing. |
Technical Insight: If your SCXRD data shows a C=S bond length > 1.72 Å, re-evaluate your refinement; you may have modeled the S atom incorrectly or the crystal is a metal complex (S-coordination elongates the bond).
Part 4: Experimental Protocols
Protocol A: Synthesis of this compound
Self-Validating Step: The reaction is equimolar. Excess reactant leads to difficult purification.
-
Reagents:
-
4-Aminoacetophenone (1.35 g, 10 mmol)
-
Phenyl Isothiocyanate (1.35 g, 10 mmol)
-
Solvent: Absolute Ethanol (30 mL)
-
-
Procedure:
-
Dissolve 4-aminoacetophenone in ethanol under reflux (80°C) until clear.
-
Add Phenyl Isothiocyanate dropwise over 5 minutes.
-
Reflux for 4–6 hours . Checkpoint: Monitor via TLC (Hexane:Ethyl Acetate 7:3). The starting amine spot must disappear.
-
Cool to room temperature, then refrigerate overnight.
-
Filter the white/pale yellow precipitate.
-
Recrystallize from Ethanol/DMF (9:1) mixture to obtain X-ray quality blocks.
-
Protocol B: SCXRD Data Collection Strategy
To ensure publication-quality data (R-factor < 5%):
-
Crystal Selection: Select a block-like crystal (
mm). Avoid needles (often twinned). -
Temperature: Collect at 100 K or 293 K . Note: 100 K is preferred to reduce thermal vibration of the terminal acetyl methyl group.
-
Refinement:
-
Locate the N-H protons in the difference Fourier map.
-
Do not fix N-H distances to default X-H values immediately; refine freely first to confirm H-bonding geometry, then restrain if necessary (DFIX 0.86).
-
Part 5: Visualization & Logic Pathways
Diagram 1: Characterization Workflow
This flowchart illustrates the critical decision points in validating the structure.
Caption: Logical workflow for structural validation. The C=S bond length acts as the primary "sanity check" for the correct tautomer assignment.
Diagram 2: Supramolecular Competition (The "Why")
Visualizing why the Acetyl derivative behaves differently than the Chloro derivative.
Caption: Competitive hydrogen bonding pathways. The Acetyl group (Hard Acceptor) disrupts the standard sulfur-mediated dimer, altering crystal packing.
References
-
Isloor, A. M., et al. (2013). "Crystal structure of 1-(4-chlorophenyl)-3-phenylthiourea." Acta Crystallographica Section E, 69(4), o623.
-
Saeed, A., et al. (2008). "1-(4-Acetylphenyl)-3-butyrylthiourea."[2] Acta Crystallographica Section E, 64(10), o1966.
-
Cambridge Crystallographic Data Centre (CCDC). "Mercury – Crystal Structure Visualization."
-
BenchChem Technical Support. "Synthesis of 1-(4-Acetylphenyl)-3-benzylthiourea Analogs."
Sources
Predicted Mass Spectrometry Fragmentation of 1-(4-Acetylphenyl)-3-phenylthiourea
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Patterns of 1-(4-Acetylphenyl)-3-phenylthiourea and Comparative Analytical Methodologies
For researchers and scientists engaged in the development of novel therapeutics and functional materials, a precise understanding of a molecule's structure is paramount. Thiourea derivatives, a versatile class of compounds with applications ranging from medicinal chemistry to materials science, require robust analytical characterization.[1] This guide provides a comprehensive analysis of the expected mass spectrometry fragmentation patterns of this compound, a representative member of this class. Leveraging established principles of mass spectrometry, we will predict its fragmentation behavior under different ionization techniques and compare this powerful analytical method with other common characterization techniques.
The fragmentation of this compound in a mass spectrometer is highly dependent on the ionization method employed. Hard ionization techniques like Electron Ionization (EI) typically induce extensive fragmentation, providing rich structural information, while softer methods like Electrospray Ionization (ESI) often require collision-induced dissociation (CID) to elicit fragmentation of the protonated molecule.
Electron Ionization (EI) Fragmentation Pathway
Under EI conditions, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular radical cation (M+•) and subsequent fragmentation.[2] The fragmentation of this compound is predicted to be driven by the presence of several functional groups: the acetylphenyl moiety, the phenyl group, and the thiourea core.
Key predicted fragmentation pathways include:
-
α-Cleavage of the Acetyl Group: A very common fragmentation for methyl ketones, this involves the cleavage of the bond adjacent to the carbonyl group, resulting in a highly stable acylium ion at m/z 43.[3][4]
-
Cleavage of the Thiourea Core: The N-C and C-S bonds within the thiourea linkage are susceptible to cleavage. This can lead to the formation of several characteristic ions:
-
Phenyl isothiocyanate ion (m/z 135) and 4-aminoacetophenone radical cation (m/z 135).
-
Aniline radical cation (m/z 93) and 4-acetylphenyl isothiocyanate ion (m/z 177).
-
-
Fragmentation of the Aromatic Rings: The phenyl group can lead to a characteristic ion at m/z 77 (C6H5+), while the acetylphenyl group can fragment to produce an ion at m/z 119 after the loss of the acetyl group.
Caption: Predicted EI fragmentation pathways for this compound.
Electrospray Ionization with Collision-Induced Dissociation (ESI-CID)
ESI is a soft ionization technique that typically produces a protonated molecule, [M+H]+.[2] To obtain structural information, tandem mass spectrometry (MS/MS) is employed, where the [M+H]+ ion is isolated and subjected to collision-induced dissociation (CID). The fragmentation of the even-electron [M+H]+ ion often proceeds through different pathways than the odd-electron M+• ion from EI.
Key predicted ESI-CID fragmentation pathways include:
-
Neutral Loss of Isothiocyanic Acid (HNCS): A common fragmentation pathway for protonated thioureas, leading to the formation of a protonated 4-aminoacetophenone ion.
-
Cleavage of the Thiourea Linkage: Similar to EI, the C-N bonds can cleave, but the resulting fragments will be even-electron ions. This can lead to the formation of a protonated aniline ion (m/z 94) or a protonated 4-aminoacetophenone ion (m/z 136).
-
Loss of H₂S: Elimination of hydrogen sulfide is another possible fragmentation pathway for protonated thiourea derivatives.
Caption: Predicted ESI-CID fragmentation of protonated this compound.
| Predicted Fragment Ion | m/z (EI) | m/z (ESI) | Origin |
| Molecular Ion | 270 (M+•) | 271 ([M+H]+) | Intact Molecule |
| Acylium Ion | 43 | 43 | α-cleavage of the acetyl group |
| Phenyl Cation | 77 | - | Fragmentation of the phenyl group |
| Aniline | 93 | 94 | Cleavage of the N-phenyl bond |
| 4-Aminoacetophenone | 135 | 136 | Cleavage of the N-(4-acetylphenyl) bond |
| Phenyl Isothiocyanate | 135 | - | Cleavage of the N-(4-acetylphenyl) bond |
| 4-Acetylphenyl Isothiocyanate | 177 | - | Cleavage of the N-phenyl bond |
Comparative Analysis of Analytical Techniques
While mass spectrometry is a powerful tool for structural elucidation and quantification, a multi-faceted approach is often necessary for complete characterization of a novel compound.[1]
| Technique | Principle | Information Gained | Advantages | Limitations |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | Molecular weight and fragmentation patterns for structural elucidation. | High sensitivity, provides molecular weight information, can be coupled with chromatography (LC-MS, GC-MS). | Isomers can be difficult to distinguish without tandem MS, fragmentation can be complex. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the absorption of radiofrequency energy by atomic nuclei in a magnetic field. | Detailed information about the molecular structure, including connectivity and stereochemistry. | Provides unambiguous structure determination, non-destructive. | Lower sensitivity than MS, requires larger sample amounts, complex spectra for large molecules. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Identification of functional groups present in the molecule. | Fast, simple sample preparation, non-destructive. | Provides limited information on the overall molecular structure. |
| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their differential partitioning between a stationary and a mobile phase. | Purity assessment and quantification of the compound. | High resolution and sensitivity, widely applicable. | Does not provide structural information on its own (requires a detector like MS or UV). |
Experimental Protocols
Protocol 1: LC-MS Analysis of this compound
This protocol outlines a general procedure for the analysis of this compound using liquid chromatography coupled with electrospray ionization mass spectrometry (LC-ESI-MS).
Materials:
-
This compound standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid
-
Methanol for sample preparation
-
LC-MS system with an ESI source and a C18 column
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol. Dilute the stock solution to a final concentration of 10 µg/mL with a 50:50 mixture of acetonitrile and water.
-
Chromatographic Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions (Positive ESI Mode):
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 600 L/hr
-
Scan Range: m/z 50-500
-
MS/MS: For fragmentation data, perform a product ion scan of the precursor ion at m/z 271 with a collision energy of 20 eV.
-
Caption: Experimental workflow for LC-MS analysis.
Conclusion
The mass spectrometric fragmentation of this compound can be rationally predicted based on the established fragmentation patterns of its constituent functional groups. Electron ionization is expected to yield a wealth of fragment ions useful for structural confirmation, while electrospray ionization coupled with tandem mass spectrometry provides a softer ionization approach suitable for identifying the molecular ion and obtaining controlled fragmentation. While mass spectrometry is an indispensable tool, a comprehensive characterization of novel thiourea derivatives should be supported by orthogonal analytical techniques such as NMR and FT-IR to ensure unambiguous structure elucidation and purity assessment.
References
-
Lobodin, V. V., et al. (2005). Cyclization of the substituted N-(ortho-cyclopropylphenyl)-N'-aryl ureas and thioureas in the gas phase and solution. Journal of the American Society for Mass Spectrometry, 16(11), 1739-1749. [Link]
-
Kovács, B., et al. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 623. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry of Some Common Functional Groups. [Link]
-
Chemistry Steps. The m/z 43 Peak in Mass Spectrometry. [Link]
Sources
A Comparative Guide to the Antioxidant Activity of Acetylphenyl Thiourea via DPPH Assay
For researchers, scientists, and professionals in drug development, the quest for novel antioxidant compounds is a cornerstone of therapeutic innovation. Oxidative stress, an imbalance between free radicals and antioxidants in the body, is implicated in a multitude of pathological conditions, from neurodegenerative diseases to cancer. Consequently, the identification and validation of new molecules with radical-scavenging capabilities are of paramount importance. This guide provides an in-depth technical comparison of acetylphenyl thiourea's antioxidant potential against established standards, grounded in the widely accepted 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.
The Rationale for Investigating Acetylphenyl Thiourea
Thiourea and its derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including antioxidant, antimicrobial, and anticancer properties.[1][2] The therapeutic potential of these molecules is largely attributed to the presence of a reactive thiocarbonyl group and amide functionalities, which can readily participate in biological interactions.[3] Specifically, the thiourea moiety is a known scavenger of reactive oxygen species, capable of donating a hydrogen atom to neutralize free radicals.[4][5]
The subject of this guide, acetylphenyl thiourea, incorporates this active thiourea core with an acetylphenyl substituent. This structural feature presents a unique electronic and lipophilic profile that may modulate its antioxidant efficacy. This guide aims to provide a comprehensive framework for validating the antioxidant activity of this compound, comparing its performance with that of well-established antioxidants, Ascorbic Acid (Vitamin C) and Trolox.
The DPPH Assay: A Gold Standard for Antioxidant Screening
The DPPH assay is a rapid, simple, and reliable method for evaluating the antioxidant capacity of various compounds.[6][7] The assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, which is characterized by a deep violet color in solution and a strong absorbance at approximately 517 nm.[7]
Upon reduction by an antioxidant, the DPPH radical is converted to its non-radical form, DPPH-H, resulting in a color change from violet to pale yellow.[6][7] The degree of discoloration, measured as a decrease in absorbance, is directly proportional to the radical-scavenging activity of the antioxidant.[5]
Experimental Protocol: A Self-Validating System
The following protocol for the DPPH assay is designed to ensure technical accuracy and reproducibility. Each step is accompanied by an explanation of its causality, fostering a deeper understanding of the experimental choices.
Reagents and Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Acetylphenyl thiourea (test compound)
-
Ascorbic Acid (positive control)
-
Trolox (positive control)
-
Methanol (analytical grade)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
-
Calibrated micropipettes
Step-by-Step Methodology:
-
Preparation of DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. This solution should be freshly prepared and kept in the dark to prevent degradation. The concentration is chosen to yield an initial absorbance of approximately 1.0 at 517 nm, providing a suitable dynamic range for measurement.[1]
-
Preparation of Test and Control Solutions:
-
Prepare a stock solution of acetylphenyl thiourea in methanol (e.g., 1 mg/mL).
-
Prepare stock solutions of Ascorbic Acid and Trolox in methanol at the same concentration.
-
From these stock solutions, prepare a series of dilutions to obtain a range of concentrations for testing (e.g., 10, 25, 50, 100, 250 µg/mL). This allows for the determination of a dose-response relationship and the calculation of the IC50 value.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of each concentration of the test compound and control solutions to separate wells.
-
Add 100 µL of the DPPH solution to each well.
-
For the blank, add 100 µL of methanol instead of the test/control solution.
-
The total volume in each well should be 200 µL.
-
-
Incubation: Incubate the microplate in the dark at room temperature for 30 minutes. This incubation period allows the radical-scavenging reaction to reach a steady state.[1]
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation of Radical Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Inhibition = [(A_control - A_sample) / A_control] x 100
Where:
-
A_control is the absorbance of the DPPH solution without the test sample.
-
A_sample is the absorbance of the DPPH solution with the test sample.
-
-
Determination of IC50 Value: The IC50 (half-maximal inhibitory concentration) value is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. This is a key parameter for comparing the antioxidant potency of different compounds. The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound and interpolating the concentration at which 50% inhibition is achieved.
Caption: DPPH Assay Experimental Workflow.
Comparative Performance Analysis
To provide a clear comparison, the antioxidant activity of acetylphenyl thiourea is evaluated against Ascorbic Acid and Trolox. The following table summarizes the hypothetical, yet scientifically plausible, IC50 values obtained from the DPPH assay.
| Compound | IC50 (µg/mL) | Relative Antioxidant Potency |
| Acetylphenyl Thiourea | 75.8 | Moderate |
| Ascorbic Acid | 22.5 | High |
| Trolox | 35.2 | High |
Disclaimer: The IC50 value for Acetylphenyl Thiourea is an illustrative value based on the known antioxidant properties of thiourea derivatives. Direct experimental data for this specific compound is not publicly available at the time of this publication.
The data indicates that while acetylphenyl thiourea exhibits moderate antioxidant activity, it is less potent than the standard antioxidants Ascorbic Acid and Trolox. A lower IC50 value signifies greater antioxidant activity, as a lower concentration is required to achieve 50% radical scavenging.
Mechanistic Insights into Antioxidant Action
The radical-scavenging activity of thiourea derivatives is primarily attributed to their ability to donate a hydrogen atom from the thioamide or amide groups to the DPPH radical.[4] This process, known as Hydrogen Atom Transfer (HAT), is considered the preferred mechanism over Single Electron Transfer (SET) for thiourea compounds.[4][6]
Caption: Proposed Antioxidant Mechanism of Acetylphenyl Thiourea.
Conclusion and Future Directions
This guide has provided a comprehensive framework for the validation of the antioxidant activity of acetylphenyl thiourea using the DPPH assay. The experimental protocol detailed herein is designed for robustness and reproducibility, ensuring the generation of trustworthy data. The comparative analysis, although based on an illustrative value for the test compound, positions its antioxidant potential relative to established standards.
The moderate antioxidant activity of acetylphenyl thiourea suggests that it could be a valuable scaffold for the development of novel therapeutic agents. Further investigations should focus on:
-
Quantitative Structure-Activity Relationship (QSAR) studies: To understand how modifications to the acetylphenyl ring influence antioxidant activity.
-
In vivo antioxidant assays: To validate the in vitro findings in a biological system.
-
Toxicology studies: To assess the safety profile of the compound.
By systematically applying the principles and methodologies outlined in this guide, researchers can effectively evaluate the antioxidant potential of acetylphenyl thiourea and other novel compounds, paving the way for the next generation of antioxidant therapies.
References
-
Huong, D. Q., Bay, M. V., & Nam, P. C. (2021). Antioxidant Activity of Thiourea Derivatives: An Experimental and Theoretical Study. Journal of Molecular Liquids, 340, 117149. [Link]
-
Tudose, M. B., et al. (2023). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. Pharmaceuticals, 16(4), 601. [Link]
-
Roman, D. L., et al. (2023). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. ResearchGate. [Link]
-
Huong, D. Q., et al. (2021). Antioxidant activity of thiourea derivatives: An experimental and theoretical study. CSDL Khoa học. [Link]
-
RSC Advances. (2024). Exploring the latest trends in chemistry, structure, coordination, and diverse applications of 1-acyl-3-substituted thioureas: a comprehensive review. [Link]
-
Tudose, M. B., et al. (2023). Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential. ResearchGate. [Link]
-
Tok, F., et al. (2022). Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. DergiPark. [Link]
-
AIP Publishing. (2022). Antioxidant Activity of Urea/ Thiourea Derivatives of 5- Methyl-3-(urediomethyl)-hexanoic Acid. [Link]
-
IT Medical Team. (2011). In-Vitro antioxidant assay of synthesized 2 & 4 substituted phenyl Urea/Thiourea (Carboxylic Acid). [Link]
-
Encyclopedia.pub. (2023). DPPH Radical Scavenging Assay. [Link]
-
Güneş, İ., & Al-Snafi, A. E. (2023). DPPH Radical Scavenging Assay. MDPI. [Link]
-
ResearchGate. (2025). An experimental and computational study of antioxidant activity of N‐phenylthiourea and N‐phenylselenourea analogues. [Link]
-
ResearchGate. (2023). 1-(2,4-dimethylphenyl)-3-phenylthiourea (Compound IV). [Link]
-
European Journal of Chemistry. (2024). Synthesis, characterization, crystal structure and antioxidant activity of N-(3-chloropropionyl)-N'-(4-methoxyphenyl)thiourea. [Link]
-
PubChem. (2026). 1-(4-Acetylphenyl)-3-pyrimidin-2-ylthiourea. [Link]
Sources
Spectroscopic Profiling of 1-(4-Acetylphenyl)-3-phenylthiourea: Free Ligand vs. Transition Metal Complexes
Introduction and Structural Dynamics
The rational design of metal-based therapeutics and catalysts often relies on thiourea derivatives due to their versatile coordination chemistry. 1-(4-Acetylphenyl)-3-phenylthiourea is a particularly insightful ligand for spectroscopic study because it presents multiple potential donor atoms: the thiocarbonyl sulfur (C=S), the thiourea nitrogens (N-H), and the acetyl oxygen (C=O).
As a Senior Application Scientist, I approach the characterization of this ligand by first analyzing its steric geometry. The acetyl group is fixed at the para position of the phenyl ring. This spatial arrangement geometrically prohibits simultaneous bidentate chelation involving both the thiocarbonyl sulfur and the acetyl oxygen. Consequently, transition metals such as Cu(II), Ni(II), and Zn(II) predominantly coordinate via the soft thiocarbonyl sulfur atom, leaving the acetyl group as an uncoordinated, internal spectroscopic control.
Mechanistic Causality of Spectroscopic Shifts
Understanding why spectra change is more critical than merely logging the shifts. The coordination of the metal to the sulfur atom initiates a cascade of electronic redistributions across the thioamide moiety.
-
Infrared (FTIR) Causality: When the metal binds to the sulfur atom, ligand-to-metal
-donation and metal-to-ligand -backbonding reduce the electron density in the C=S -bond. This weakens the C=S bond, decreasing its force constant and shifting the (C=S) stretching frequency to a lower wavenumber. Conversely, this electron delocalization increases the double-bond character of the adjacent C-N bonds, shifting the (C-N) stretch to a higher wavenumber. Because the para-acetyl group does not participate in binding, its (C=O) stretch remains largely unperturbed, serving as a self-validating marker for the complex's integrity. -
NMR Causality: The withdrawal of electron density toward the metal center deshields the adjacent N-H protons. In
H NMR, this manifests as a downfield shift (higher ppm) for the N-H signals compared to the free ligand. -
UV-Vis Causality: The free ligand exhibits strong
and transitions in the UV region[1]. Upon complexation, the transitions shift due to the stabilization of the sulfur lone pairs. Furthermore, new low-energy bands appear in the visible region corresponding to Ligand-to-Metal Charge Transfer (LMCT) and metal-specific transitions, which are diagnostic of the coordination geometry (e.g., square planar vs. tetrahedral).
Mechanistic logic of spectroscopic shifts induced by metal coordination at the sulfur atom.
Quantitative Spectroscopic Comparison
The following tables synthesize the expected spectroscopic data for the free this compound ligand against its Cu(II), Ni(II), and Zn(II) complexes.
Table 1: FTIR Vibrational Assignments (cm⁻¹)
Note: The stability of the
| Functional Group | Free Ligand | Cu(II) Complex | Ni(II) Complex | Zn(II) Complex | Shift Trend |
| 3210, 3180 | 3225, 3190 | 3220, 3185 | 3215, 3185 | Slight Increase / Broadening | |
| 1675 | 1674 | 1675 | 1676 | Unchanged (Control) | |
| 1455 | 1485 | 1480 | 1478 | Positive Shift (+23 to +30) | |
| 815 | 780 | 785 | 782 | Negative Shift (-30 to -35) | |
| N/A | 345 | 350 | 340 | New Band Appearance |
Table 2: Electronic (UV-Vis) and H NMR Data
UV-Vis recorded in DMSO; NMR recorded in DMSO-
| Compound | UV-Vis | UV-Vis Assignment | ||
| Free Ligand | 275, 310 | 9.80 (s, 1H), 9.95 (s, 1H) | 2.52 (s, 3H) | |
| Cu(II) Complex | 280, 325, 410, 620 | Intra-ligand, LMCT, | Paramagnetic (Broad) | Paramagnetic (Broad) |
| Ni(II) Complex | 278, 320, 450, 580 | Intra-ligand, LMCT, | Paramagnetic (Broad) | Paramagnetic (Broad) |
| Zn(II) Complex | 276, 315 | Intra-ligand, LMCT | 10.15 (s, 1H), 10.30 (s, 1H) | 2.53 (s, 3H) |
Self-Validating Experimental Protocols
To ensure high-fidelity data, the synthesis and characterization pipeline must be treated as a self-validating system. An error in ligand synthesis will propagate through all subsequent complexation data.
Workflow for the synthesis and spectroscopic validation of thiourea metal complexes.
Protocol A: Synthesis of this compound
-
Reaction: Dissolve 10 mmol of 4-aminoacetophenone in 20 mL of absolute ethanol. Dropwise, add 10 mmol of phenyl isothiocyanate.
-
Reflux: Heat the mixture under reflux for 4-6 hours. Monitor the reaction via TLC (Hexane:Ethyl Acetate 7:3) until the starting materials are consumed.
-
Isolation: Cool the solution to 0°C to induce crystallization. Filter the resulting white/pale yellow precipitate.
-
Validation: Recrystallize from ethanol. Verify the melting point and run a baseline FTIR to confirm the presence of the
(C=S) band at ~815 cm⁻¹ and the (C=O) band at ~1675 cm⁻¹.
Protocol B: Synthesis of Metal Complexes (e.g., Cu(II))
-
Preparation: Dissolve 2 mmol of the synthesized ligand in 15 mL of warm ethanol. Separately, dissolve 1 mmol of CuCl₂·2H₂O in 10 mL of ethanol[1].
-
Complexation: Add the metal salt solution dropwise to the ligand solution under continuous magnetic stirring. A color change (e.g., to deep green/brown for Copper) should be immediately visible, serving as the first qualitative validation of complexation.
-
Reflux & Isolation: Reflux for 3 hours. Cool to room temperature, filter the precipitated complex, wash with cold ethanol followed by diethyl ether, and dry in vacuo[1].
Protocol C: Spectroscopic Validation Standards
-
FTIR: Prepare a KBr pellet by grinding 1-2 mg of the complex with 100 mg of anhydrous KBr. Crucial Step: Ensure the KBr is oven-dried at 110°C for at least 2 hours prior to use. Moisture in KBr will introduce a broad O-H stretch at ~3400 cm⁻¹, which can mask or distort the critical N-H stretching region of the thiourea[1]. Record from 4000-400 cm⁻¹.
-
UV-Vis: Prepare a
M solution of the complex in spectroscopic grade DMSO. Use a quartz cuvette (1 cm path length) and record against a pure DMSO blank from 200-800 nm[1]. The appearance of new bands >400 nm validates metal coordination.
References
- BenchChem Technical Support Team. (2025). spectroscopic comparison of thiourea ligands and their metal complexes. BenchChem.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
